3,4-Difluoro-4-methylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-4-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c1-6(8)2-3-9-4-5(6)7/h5,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLFOADGNMQTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling of Fluorinated Piperidines: A Technical Guide for Medicinal Chemistry
The following technical guide is structured to provide actionable, high-level insights into the physicochemical behavior of fluorinated piperidines. It moves beyond standard textbook definitions to explore the mechanistic "why" and the experimental "how" required for modern drug design.
Executive Summary: The Fluorine Strategic Vector
In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet its high basicity (
This guide details the physicochemical consequences of fluorinating the piperidine core. It focuses on three critical axes: Basicity Modulation , Lipophilicity/Permeability Tuning , and Conformational Control .
Basicity Modulation: The Inductive Control System
The introduction of fluorine into the piperidine scaffold lowers the
Quantitative Trends
The following table summarizes the impact of fluorination patterns on the basicity of the piperidine nitrogen. Note the non-linear cumulative effect of gem-difluorination.
| Compound Structure | Substitution | Approx.[2][3][4][5][6][7] | Mechanism | |
| Piperidine | None | 11.1 | 0.0 | Reference Standard |
| 4-Fluoropiperidine | 4-F ( | 9.4 | -1.7 | Through-bond induction (3 bonds) |
| 3-Fluoropiperidine | 3-F ( | ~8.4 - 8.8 | -2.3 to -2.7 | Strong induction (2 bonds) |
| 4,4-Difluoropiperidine | 4,4-F2 | 8.5 | -2.6 | Additive induction |
| 3,3-Difluoropiperidine | 3,3-F2 | ~6.5 - 7.0 | -4.0 to -4.5 | Synergistic withdrawal |
The "Axial Anomaly"
A critical insight for researchers is that stereochemistry affects basicity . In 3-fluoropiperidines, the axial conformer is often more basic than the equatorial conformer.[8]
-
Mechanism: In the protonated ammonium species, an axial C-F bond is anti-parallel to the
bond.[8] This creates a stabilizing charge-dipole interaction that is absent in the equatorial isomer. -
Application: This was exploited in the design of the KSP inhibitor MK-0731 , where the axial-fluorine isomer retained sufficient basicity for target binding while improving permeability compared to the non-fluorinated parent.[8]
Logic Diagram: Basicity Attenuation
Caption: Mechanistic flow of basicity modulation showing the divergence between positional substitution and stereoelectronic effects.
Lipophilicity & Permeability: The LogD Advantage[10]
While fluorine is intrinsically lipophilic, its effect on amine
The Mechanism
Permeability is driven by the concentration of the neutral species.
-
Piperidine (
11.1): At pH 7.4, it is 99.98% ionized.[1] Membrane permeability is low. -
4,4-Difluoropiperidine (
8.5): At pH 7.4, it is ~93% ionized.[1] The fraction of neutral species increases by orders of magnitude compared to the parent, significantly boosting CNS penetration and oral absorption.
Conformational Analysis: The Fluorine Gauche Effect
Fluorinated piperidines do not behave like simple cyclohexane chairs. They are subject to the Gauche Effect and Charge-Dipole interactions .
3-Fluoropiperidine Dynamics
Unlike methylcyclohexane, where the substituent prefers the equatorial position to avoid 1,3-diaxial strain, 3-fluoropiperidine (protonated) shows a surprising preference for the axial conformation.
-
Cause: The
bond aligns anti-parallel to the bond, maximizing electrostatic attraction between the partially negative fluorine and the positive ammonium center. -
Solvent Dependence: This effect is most pronounced in non-polar solvents and the gas phase but persists in aqueous media for protonated salts.
Visualization of Conformational Equilibrium
Caption: The tug-of-war between steric forces (favoring equatorial) and stereoelectronic forces (favoring axial) in 3-fluoropiperidines.
Experimental Methodologies
To validate these properties in a drug discovery campaign, the following protocols are recommended.
Protocol A: Determination via 19F-NMR Titration
Standard potentiometric titration can be difficult for highly insoluble fluorinated scaffolds. NMR titration offers high specificity.
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated piperidine salt in 600
L of buffer (D2O/Phosphate or D2O/Citrate) at varying pH values (range 2.0 – 12.0). -
Internal Standard: Add trifluoroacetic acid (TFA) or fluorobenzene as a chemical shift reference (capillary insert recommended to avoid pH interaction).
-
Measurement: Acquire 1H-decoupled 19F-NMR spectra at each pH point.
-
Data Analysis: Plot the chemical shift (
) of the C-F signal vs. pH.-
The fluorine signal shifts significantly upon deprotonation of the nearby nitrogen due to the change in the electric field.
-
Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the
.
-
Protocol B: Conformational Analysis via J-Coupling
Determining axial vs. equatorial preference.
-
Experiment: Acquire a high-resolution 1H-NMR spectrum.
-
Target Signal: Focus on the proton geminal to the fluorine (
).[1] -
Coupling Analysis (
): -
Interpretation: A multiplet width (sum of J's) of <15 Hz typically indicates an Axial Fluorine.[1] A width >20 Hz indicates an Equatorial Fluorine.
References
-
Basicity Modulation & MK-0731: Cox, C. D., et al. "Kinesin Spindle Protein (KSP) Inhibitors...[1][8] Discovery of MK-0731." Journal of Medicinal Chemistry, 2008. Link[1]
-
Fluorine Conformational Effects: Snyder, J. A., et al. "The Fluorine Gauche Effect in Biochemistry and Biology." ChemBioChem, 2007. Link[1]
-
Physicochemical Trends: Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008. Link
-
Experimental pKa Data: Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007. Link[1]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 8. scientificupdate.com [scientificupdate.com]
role of fluorine in piperidine conformational preference
The Role of Fluorine in Piperidine Conformational Preference: A Technical Guide for Drug Design
Executive Summary
In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in numerous FDA-approved therapeutics (e.g., Janus kinase inhibitors, GPCR ligands).[1] However, the flexibility of the piperidine ring can lead to entropic penalties upon binding. Fluorine substitution is a high-precision tool used not merely to block metabolism or modulate lipophilicity (
This guide details the stereoelectronic forces driving fluorine-mediated conformational preferences in piperidines, specifically distinguishing between the 3-fluoro and 4-fluoro isomers in their neutral and protonated states. It provides actionable protocols for determining these conformations experimentally and illustrates how to exploit these effects to optimize binding affinity and physicochemical properties (pKa).[1]
The conformation of fluorinated piperidines is governed by a tug-of-war between classical steric repulsion (which typically disfavors axial substituents) and quantum mechanical/electrostatic forces that favor them.
The "Fluorine Gauche Effect" and Hyperconjugation
Classically, the gauche effect describes the preference of the
The Charge-Dipole Interaction (The "Protonation Switch")
The most critical design parameter is the ionization state of the nitrogen.
-
Neutral State: Steric effects and solvent polarity dominate.[1]
-
Protonated State (Ammonium): A powerful Charge-Dipole interaction emerges.[1][2] The
bond dipole and the bond dipole interact through space.[3]-
Axial Preference: When fluorine is axial at the C3 position, it can align antiparallel to the axial
bond, or engage in a direct stabilizing electrostatic interaction ( ).[3]
-
Solvation and Dipole Maximization
In aqueous (polar) environments, the conformer with the largest molecular dipole moment is often energetically favored due to better solvation. This can sometimes override intrinsic steric or stereoelectronic preferences, particularly in 4-fluoropiperidines.[1][4]
Mechanistic Case Studies
Case A: 3-Fluoropiperidine (The "Axial Anchor")
This is the most exploited motif in drug design for pKa modulation.
-
Observation: In its protonated form (3-fluoropiperidinium), the fluorine atom exhibits a strong preference (
) for the Axial position. -
Mechanism:
-
Charge-Dipole Stabilization: The axial C–F bond is geometrically positioned to maximize attraction with the positively charged nitrogen center (specifically the axial proton).
-
pKa Modulation: Because the axial orientation stabilizes the protonated form more than the equatorial orientation does, axial-3-fluoropiperidines are more basic (higher pKa) than their equatorial counterparts.[5]
-
Case B: 4-Fluoropiperidine (The "Solvent Chameleon")
-
Observation: Unlike the 3-isomer, 4-fluoropiperidine often favors the Equatorial conformation in aqueous solution.[1]
-
Mechanism:
-
Dipole Moment: The equatorial conformer of 4-fluoropiperidinium has a significantly larger dipole moment (
D) compared to the axial conformer ( D).[4] -
Solvation: In water, this larger dipole leads to greater stabilization energy, driving the equilibrium toward the equatorial form despite the gauche effect.[1]
-
Case C: 3,5-Difluoropiperidine[1][2][4][6][7]
-
Observation: High preference for the diaxial conformation.[1]
-
Mechanism: Additive charge-dipole interactions and minimization of the net molecular dipole in the gas phase/non-polar solvents, though solvation can modulate this.
Visualization of Signaling Pathways
The following diagram illustrates the decision logic and forces governing the conformational preference.
Caption: Decision tree for predicting fluoropiperidine conformation based on ionization state and substitution pattern.
Experimental Protocol: Determining Conformation via NMR
To validate the conformation of a synthesized fluoropiperidine,
Protocol Workflow
Step 1: Sample Preparation
-
Dissolve 5-10 mg of the piperidine salt (e.g., HCl or TFA salt) in a deuterated solvent.
-
Solvent Choice: Use
to mimic physiological conditions or for baseline comparison.[1] Note: Conformation may shift between solvents.[1]
Step 2: Data Acquisition
-
Acquire a high-resolution
-NMR (minimum 400 MHz, preferably 600 MHz) and a -NMR (proton-coupled). -
Acquire a
HOESY (Heteronuclear Overhauser Effect Spectroscopy) if stereochemistry is ambiguous.[1]
Step 3: Coupling Constant Analysis (
| Observed | Interpretation | Conformation of Fluorine |
| 30 – 45 Hz | Trans-Diaxial ( | Axial (if |
| 5 – 15 Hz | Gauche ( | Equatorial (or Axial/Eq averaging) |
Correction: In a chair system:
-
If Fluorine is Axial : It has a gauche relationship with both vicinal protons (if they are equatorial/axial).[1] Wait, let's verify:
-
If Fluorine is Equatorial :
Refined Diagnostic Rule:
-
Look at the coupling of the vicinal axial proton (
on C2 or C4) to the fluorine. -
Large coupling (>30 Hz)
F and H are anti-periplanar Fluorine is EQUATORIAL .[1] -
Small/Medium couplings only (<15 Hz)
F is gauche to all vicinal protons Fluorine is AXIAL .
Self-Validation: This seemingly counter-intuitive rule (Axial F = Small J) is crucial.[1] Many researchers mistake the large trans-coupling for axial preference.[1] Always verify which proton is providing the coupling via COSY/NOESY.
Strategic Application in Drug Design
Modulating Basicity (pKa)
To reduce hERG toxicity or improve oral absorption, lowering or raising the pKa of the piperidine nitrogen is often necessary.
-
To INCREASE pKa: Place Fluorine at C3 in the Axial orientation.[1] The stability of the protonated form is enhanced by the electrostatic attraction.
-
To DECREASE pKa: Place Fluorine at C3 in the Equatorial orientation (or use gem-difluoro), where the electron-withdrawing inductive effect dominates without the compensatory charge-dipole stabilization.
Improving Metabolic Stability
Fluorine blocks Cytochrome P450 oxidation.[1] However, the conformation dictates accessibility.[1] An axial fluorine can shield the face of the ring from enzymatic approach more effectively than an equatorial one in certain binding pockets.
References
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source: Chemistry - A European Journal (2020).[1][7] Key Insight: Establishes the dominance of charge-dipole interactions in 3-fluoropiperidines and the role of solvation in 4-fluoropiperidines. URL:[Link]
-
Fluorine in Drug Discovery: Role, Design and Case Studies. Source: Pharmacy Journal (2023).[1] Key Insight: Discusses the application of the gauche effect in serotonin transporter inhibitors and kinase inhibitors. URL:[Link]
-
Syn-3-Fluoro-4-aminopiperidine - A Story from Multiple Orientations. Source: Scientific Update (2019).[1] Key Insight: Case study of Merck's KSP inhibitor (MK-0731) where axial fluorine increased pKa to 7.6.[1][5] URL:[Link]
-
The Formation of All-cis-(Multi)Fluorinated Piperidines. Source: Nature Communications / PMC (2019).[1] Key Insight: Synthesis and NMR characterization of multi-fluorinated piperidines confirming axial preferences. URL:[Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source: ACS Catalysis (2020).[1] Key Insight: Experimental validation of gauche conformations in free NH piperidines. URL:[Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. cris.huji.ac.il [cris.huji.ac.il]
Technical Whitepaper: Stereoelectronic Control in Fluorinated Heterocycles
Topic: Understanding the Gauche Effect in 3,4-Difluoro-4-methylpiperidine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Application Scientists
Case Study: The Gauche Effect in 3,4-Difluoro-4-methylpiperidine
Executive Summary
In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore. However, its conformational flexibility often leads to entropic penalties upon binding. Fluorination offers a precise tool to lock these conformations through stereoelectronic effects—specifically the gauche effect —while simultaneously modulating basicity (
This guide provides an in-depth analysis of 3,4-difluoro-4-methylpiperidine , a complex scaffold where steric forces (A-values) compete with stereoelectronic forces (hyperconjugation). We deconstruct the orbital interactions that drive the "fluorine gauche effect" and provide a validated experimental workflow for confirming these conformations in solution.
Theoretical Framework: The Stereoelectronic Core
To rationally design drugs containing this scaffold, one must understand the forces at play. Unlike steric effects, which are repulsive, stereoelectronic effects are stabilizing orbital interactions.[1]
2.1 The Fluorine Gauche Effect
In 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer, contradicting classical steric intuition.[2] This is driven by hyperconjugation :
-
Mechanism: The electron-rich
bonding orbital donates electron density into the low-lying, electron-deficient antibonding orbital.[2] -
Requirement: This interaction is maximized when the C-H and C-F bonds are anti-periplanar . Consequently, the C-F and C-C (or C-F) bonds adopt a gauche relationship.[3][4]
2.2 The Piperidine "Axial Preference"
In 3-fluoropiperidines, the fluorine atom frequently adopts an axial orientation.[3]
- : An axial fluorine places the vicinal axial C-H bonds anti-periplanar to the C-F bond, maximizing hyperconjugation.
-
Charge-Dipole (Protonated State): In the ammonium form (
), the axial fluorine is stabilized by an electrostatic attraction between and the on the nitrogen.
Conformational Analysis: 3,4-Difluoro-4-methylpiperidine
This specific molecule introduces a "frustrated" system where three distinct forces compete:
-
Steric Bulk (Methyl): The methyl group at C4 has a large A-value (~1.7 kcal/mol), strongly preferring the equatorial position.
-
C3-Fluorine Axial Preference: Driven by the N-C-C-F gauche effect.
-
Vicinal F-F Gauche Effect: The F at C3 and F at C4 prefer a gauche alignment (
dihedral).
3.1 Diastereomeric Scenarios
The conformational lock depends heavily on the relative stereochemistry of the substituents.
| Diastereomer | C3-F / C4-Me Relationship | Dominant Force | Predicted Conformation |
| (3R, 4S) - cis | F and Me are cis | Methyl Sterics + F-F Gauche | Chair A: Me-Eq, F4-Ax, F3-Eq (F/F Gauche) |
| (3R, 4R) - trans | F and Me are trans | Synergistic Lock | Chair B: Me-Eq, F4-Ax, F3-Ax (F/F Gauche) |
Critical Insight: The (3R, 4R)-trans isomer represents a "perfect storm" of stabilization. The methyl group forces the ring into a specific chair (Me-Equatorial). This places the C3-Fluorine in the Axial position (satisfying the N-C-C-F effect) and the C4-Fluorine in the Axial position. Wait—if Me is Eq, F4 is Ax. If F3 is Ax, then F3 and F4 are trans-diaxial (anti-periplanar).
Correction: If F3 is Axial and F4 is Axial, the dihedral angle is
3.2 Visualization of Competing Forces
Figure 1: Logical flow of competing steric and stereoelectronic forces determining the global energy minimum.
Experimental Validation Protocols
Trustworthiness in this analysis comes from self-validating spectral data. Do not rely solely on DFT predictions; validate with NMR.
4.1 NMR Spectroscopy (
Coupling Analysis)
The vicinal coupling constant (
Protocol:
-
Sample Prep: Dissolve 5 mg of the HCl salt in
(to lock protonation state) or (free base). -
Acquisition: Run
, , and HOESY experiments. -
Analysis: Focus on the H3 proton signal.
Diagnostic Criteria Table:
| Coupling Interaction | Observed Value (Hz) | Structural Interpretation |
| > 11 Hz | H3 is Axial (F3 is Equatorial) | |
| 2 - 5 Hz | H3 is Equatorial (F3 is Axial) | |
| < 15 Hz | F-F are Gauche | |
| > 25 Hz | F-F are Anti-Periplanar (Trans-diaxial) |
4.2 X-Ray Crystallography
For the HCl salt, single-crystal X-ray diffraction provides the definitive solid-state conformation.
-
Key Metric: Measure the
torsion angle. A value near confirms the gauche effect relative to the nitrogen lone pair/N-H bond.
Implications for Drug Design
Why does this matter?
-
Modulation:
-
An axial fluorine at C3 (closer to N lone pair in space) lowers the basicity of the piperidine nitrogen more significantly than an equatorial fluorine due to the through-space field effect.
-
Target: If you need to improve CNS penetration (reduce
to ~7.5-8.0), design the scaffold to force F3 into the axial position.
-
-
Vector Alignment:
-
The 4-methyl group is often a "magic methyl" engaging in hydrophobic pockets. The gauche effect ensures this methyl group is presented at a rigid, predictable angle, reducing the entropic cost of binding.
-
References
-
Understanding the Conformational Behavior of Fluorin
- Source: National Institutes of Health (PMC) / Chemistry A European Journal
- Context: Defines the origin of the axial-F preference and hyperconjug
-
The Fluorine Gauche Effect: A Brief Review.
- Source: Beilstein Journal of Organic Chemistry
- Context: Fundamental review of interactions in organofluorine compounds.
-
Stereoelectronic Effects in Organic Chemistry (Book/Reference).
-
Source: Igor V. Alabugin, John Wiley & Sons.[1]
- Context: Comprehensive theoretical background on stereoelectronic interactions.
-
-
Synthesis and Conformational Analysis of Fluorin
- Source: O'Hagan Group / St Andrews
-
Context: Experimental data on coupling constants and conformational locking.[5]
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. Gauche effect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 5. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 3,4-Difluoro-4-methylpiperidine: A Predictive Analysis for Drug Discovery
Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a significant number of approved pharmaceuticals.[1] Its saturated, three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. However, unsubstituted piperidines can be susceptible to metabolic degradation, often through oxidation of C-H bonds. The strategic incorporation of fluorine atoms into the piperidine ring is a powerful tactic employed by medicinal chemists to enhance the metabolic stability and fine-tune the physicochemical properties of drug candidates.[2][3][4][5][6][7] The high bond energy of the C-F bond compared to the C-H bond makes it more resistant to enzymatic cleavage, thereby improving a drug's half-life.[2][4] Furthermore, the strong electron-withdrawing nature of fluorine can modulate the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and consequently affecting properties like solubility, permeability, and target binding.[3][8]
This guide provides an in-depth, predictive analysis of the solubility and stability of a specific, geminally difluorinated piperidine derivative, 3,4-difluoro-4-methylpiperidine . While specific experimental data for this exact molecule is not extensively available in public literature, this document will synthesize established principles from the study of analogous fluorinated heterocycles to provide a robust predictive framework for researchers, scientists, and drug development professionals. We will explore the anticipated solubility profile in various media, predict its stability under stress conditions, and provide detailed, field-proven protocols for the experimental determination of these critical parameters.
Predicted Physicochemical Properties of 3,4-Difluoro-4-methylpiperidine
The introduction of two fluorine atoms at the 4-position and a methyl group at the 3-position of the piperidine ring is expected to have a profound impact on its physicochemical properties.
Solubility Profile
The solubility of a drug candidate is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADMET) profile.[9] Poor solubility can be a major hurdle in drug development, leading to low bioavailability and challenging formulation development.[10] The solubility of 3,4-difluoro-4-methylpiperidine will be governed by a balance of its lipophilicity, crystal lattice energy, and the pKa of the piperidine nitrogen.
-
Aqueous Solubility: Unmodified piperidines are generally water-soluble due to the basic nitrogen atom which can be protonated to form a water-soluble salt.[] The introduction of two fluorine atoms, being highly electronegative, will lower the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart.[8] This reduction in basicity means that at a given pH, a smaller fraction of the molecule will be in its protonated, more water-soluble form. However, the gem-difluoro group can also participate in hydrogen bonding with water, potentially offsetting the pKa effect to some extent. The methyl group will increase lipophilicity, likely decreasing aqueous solubility. Therefore, the aqueous solubility of 3,4-difluoro-4-methylpiperidine is predicted to be moderate and highly pH-dependent.
-
Organic Solubility: The presence of the fluorinated alkyl portion and the methyl group increases the lipophilic character of the molecule. It is expected to exhibit good solubility in a range of organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), as well as alcohols such as methanol and ethanol.[12]
Table 1: Predicted Solubility of 3,4-Difluoro-4-methylpiperidine in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Moderate, pH-dependent | Balance of pKa reduction by fluorine and protonation of the basic nitrogen. |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the solvent. |
| Polar Aprotic | DMSO, Acetonitrile | High | Favorable dipole-dipole interactions.[12] |
| Non-Polar | Hexane, Toluene | Low to Moderate | Increased lipophilicity due to fluorine and methyl groups may allow for some solubility. |
Stability Profile
The chemical stability of a drug candidate is paramount for ensuring its safety, efficacy, and shelf-life.[13][14] Fluorination is a well-established strategy to block sites of oxidative metabolism, thereby enhancing metabolic stability.[2][5]
-
Metabolic Stability: The gem-difluoro substitution at the 4-position effectively blocks a potential site of metabolic oxidation. This is a significant advantage over non-fluorinated piperidines. The C-F bonds are significantly stronger than C-H bonds, making them resistant to cleavage by metabolic enzymes like cytochrome P450s.[2] The methyl group at the 3-position could be a potential site for metabolism, but the adjacent electron-withdrawing difluoro group may sterically and electronically hinder enzymatic access.
-
Chemical Stability (Forced Degradation): Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[15][16][17] 3,4-difluoro-4-methylpiperidine is expected to be relatively stable under neutral conditions. However, potential degradation pathways under stress conditions may include:
-
Acidic and Basic Hydrolysis: The molecule is not expected to have readily hydrolyzable functional groups. The C-F bonds are generally stable to hydrolysis.[18]
-
Oxidative Degradation: The piperidine nitrogen could be susceptible to oxidation to form an N-oxide, particularly in the presence of strong oxidizing agents.
-
Photostability: Aliphatic amines can be susceptible to photolytic degradation, and this should be experimentally evaluated.
-
Experimental Protocols for Characterization
To move from prediction to concrete data, the following experimental protocols are recommended. These are standard, robust methods used throughout the pharmaceutical industry.
Protocol 1: Determination of Kinetic and Thermodynamic Solubility
Rationale: Kinetic solubility is a high-throughput measurement of the solubility of a compound from a DMSO stock solution, reflecting the conditions of many biological screens.[19][20] Thermodynamic solubility is the true equilibrium solubility of the solid material and is a more accurate measure for formulation development.[19][20]
Kinetic Solubility Workflow
Caption: Kinetic solubility determination workflow.
Thermodynamic Solubility (Shake-Flask Method)
Caption: Thermodynamic solubility (shake-flask) workflow.
Protocol 2: Forced Degradation Study
Rationale: Forced degradation studies are a regulatory requirement and provide critical information on the intrinsic stability of a drug substance, potential degradation pathways, and help in the development of stability-indicating analytical methods.[15][16][17][21][22][23]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3,4-difluoro-4-methylpiperidine in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid): Store the solid compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[21]
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile with 0.1% formic acid) coupled with a UV detector and a mass spectrometer (LC-MS).
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Identify and characterize any significant degradation products using their mass spectral data.
-
Establish the degradation pathway of the molecule.
-
Forced Degradation Workflow
Caption: Forced degradation study workflow.
Conclusion
3,4-difluoro-4-methylpiperidine represents a promising scaffold in medicinal chemistry. Based on the established principles of fluorine chemistry, it is predicted to have enhanced metabolic stability compared to its non-fluorinated analogs. Its solubility is expected to be favorable in organic solvents and pH-dependent in aqueous media. The provided experimental protocols offer a clear and robust pathway for the empirical determination of these critical physicochemical properties. This predictive guide, grounded in the extensive literature on fluorinated heterocycles, serves as a valuable resource for researchers to anticipate the behavior of this molecule and to design further experiments to validate its potential as a drug candidate.
References
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.).
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. (n.d.).
- Aqueous Instability of δ-Fluorobutylpiperidines - PubMed. (2017, March 17).
- A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed. (2014, July 15).
- Compound solubility prediction in medicinal chemistry and drug discovery - Life Chemicals. (2023, May 8).
- Key developments in fluorinated heterocycles - Taylor & Francis. (2025, March 6).
- Some medicinally active fluorinated heterocycles and their... - ResearchGate. (n.d.).
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing. (n.d.).
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. (2016, October 6).
- Solubility: A speed‒breaker on the drug discovery highway - MedCrave online. (2017, April 25).
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).
- Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine - Benchchem. (n.d.).
- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
- Chemists develop new synthesis method for producing fluorinated piperidines - EurekAlert!. (2019, January 22).
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (2020, September 18).
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. (2025, October 17).
- CHEMICAL STABILITY OF DRUGS - IIP Series. (n.d.).
- Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF - ResearchGate. (2025, August 7).
- Draft regional guidelines on stability testing of active substances and pharmaceutical products - World Health Organization (WHO). (n.d.).
- Piperidines - Building Block / BOC Sciences. (n.d.).
- Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. (2024, February 1).
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17).
- Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents - Benchchem. (n.d.).
Sources
- 1. Chemists develop new synthesis method for producing fluorinated piperidines | EurekAlert! [eurekalert.org]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. medcraveonline.com [medcraveonline.com]
- 12. benchchem.com [benchchem.com]
- 13. iipseries.org [iipseries.org]
- 14. contractpharma.com [contractpharma.com]
- 15. researchgate.net [researchgate.net]
- 16. biomedres.us [biomedres.us]
- 17. ajrconline.org [ajrconline.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. asianpubs.org [asianpubs.org]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. applications.emro.who.int [applications.emro.who.int]
- 23. biopharminternational.com [biopharminternational.com]
Navigating the Fluorine Effect: A Technical Guide to Fluorinated Piperidine Analogs
Executive Summary
This technical guide addresses the strategic incorporation of fluorine into piperidine scaffolds—a motif present in over 59% of FDA-approved nitrogen heterocycle drugs. For medicinal chemists, the fluorinated piperidine is not merely a structural variation; it is a precision tool for modulating basicity (pKa), optimizing lipophilicity (LogD), and locking bioactive conformations via the stereoelectronic "gauche effect." This guide synthesizes recent breakthroughs in catalytic hydrogenation with established structure-activity relationship (SAR) principles to provide a roadmap for exploring this high-value chemical space.
Part 1: The Strategic Value of Fluorine in Piperidine Scaffolds
The Basicity Modulation (pKa)
The piperidine nitrogen is typically highly basic (pKa ~11.0), often leading to high ionization at physiological pH (7.4), poor membrane permeability, and potential hERG liability. Fluorine introduction lowers this pKa through a strong inductive effect (
Critical Insight: The magnitude of the pKa shift is regiospecific and stereospecific.
-
Regio-effect: Fluorine at C3 (closer to N) exerts a stronger inductive pull than at C4.
-
Stereo-effect: In 3-fluoropiperidines, the axial conformer is more basic (higher pKa) than the equatorial conformer.[1] This counter-intuitive phenomenon arises because the C-F dipole in the axial orientation is antiparallel to the
dipole, stabilizing the protonated ammonium species via charge-dipole interaction.
Table 1: Comparative Physicochemical Properties of Fluorinated Piperidines
| Scaffold | Substitution | pKa (Approx.) | Conformational Preference (Protonated) | |
| Piperidine | None | ~11.0 | 0 | Chair (Eq-substituents) |
| 4-Fluoropiperidine | 4-F | ~9.0 | -2.0 | Axial F (slight preference) |
| 3-Fluoropiperidine | 3-F (Axial) | ~7.6 | -3.4 | Strong Axial (Charge-Dipole) |
| 3-Fluoropiperidine | 3-F (Equatorial) | ~6.6 | -4.4 | Equatorial |
| 3,3-Difluoropiperidine | 3,3-diF | ~6.5 | -4.5 | Distorted Chair |
| 4,4-Difluoropiperidine | 4,4-diF | ~7.5 | -3.5 | Chair |
The "Fluorine Effect" and Conformational Locking
Unlike bulky substituents (e.g., methyl) that prefer the equatorial position to avoid 1,3-diaxial strain, fluorine often exhibits a preference for the axial position in piperidine rings.
-
Gauche Effect: In 3-fluoropiperidine, the N-C-C-F torsion angle prefers to be 60° (gauche) rather than 180° (anti), aligning the
orbital with the antibonding orbital. -
Charge-Dipole Stabilization: In the protonated form (ammonium salt), the axial C-F bond vector opposes the N-H bond vector, maximizing electrostatic stability.
Caption: Mechanistic flow illustrating how fluorination translates into medicinal chemistry outcomes.
Part 2: Case Study – The "Axial Advantage" in MK-0731
The development of MK-0731 , a Kinesin Spindle Protein (KSP) inhibitor by Merck, exemplifies the practical application of these principles.[1]
-
Challenge: The initial lead (non-fluorinated piperidine) was a strong P-glycoprotein (P-gp) substrate with poor bioavailability.
-
Solution: Introduction of a fluorine atom at the C3 position.[1][2][3][4]
-
Outcome:
-
The Axial-F isomer (
) exhibited a pKa of 7.6 (ideal for permeability/solubility balance). -
The Equatorial-F isomer had a pKa of 6.6 (too low, reducing solubility/potency).
-
The Axial-F analog became the clinical candidate, proving that stereoselective fluorination can rescue a lead series.
-
Part 3: Synthetic Methodologies – Accessing the Chemical Space
Historically, accessing specific fluorinated piperidine isomers was "laborious," often relying on deoxofluorination (DAST/Deoxo-Fluor) of hydroxypiperidines, which suffers from poor selectivity and elimination side reactions.
The Modern Standard: Catalytic Hydrogenation of Fluoropyridines Recent advances, particularly by the Glorius group (2019/2020), have revolutionized this field. The strategy involves the direct hydrogenation of commercially available fluoropyridines.
Synthetic Route Decision Matrix
Caption: Decision matrix for selecting the optimal synthetic pathway for fluorinated piperidines.
Part 4: Experimental Protocols
Protocol A: Heterogeneous Hydrogenation of 3-Fluoropyridine
Adapted from Glorius et al., ACS Catal. 2020. This method is preferred for its robustness, scalability, and tolerance of air/moisture compared to homogeneous Rh-catalysis.
Objective: Synthesis of cis-3-fluoro-4-methylpiperidine (or similar analogs).
Materials:
-
Substrate: 3-Fluoro-4-methylpyridine (1.0 equiv).
-
Catalyst: 5% Pd/C or Pd(OH)
/C (10 mol% Pd loading). -
Solvent: Methanol (0.1 M concentration).
-
Additive: Concentrated HCl (1.1 equiv) or H
SO . Note: Acidic media is critical to prevent catalyst poisoning by the pyridine nitrogen. -
Reagent: Hydrogen gas (H
).
Step-by-Step Workflow:
-
Preparation: In a stainless steel autoclave or high-pressure hydrogenation vessel, charge the fluoropyridine substrate and Methanol.
-
Acidification: Add the acid (HCl or H
SO ) slowly. The protonation of the pyridine nitrogen activates the ring and prevents coordination to the Pd surface. -
Catalyst Addition: Carefully add the Pd/C catalyst. Safety: Pd/C can be pyrophoric; keep wet with solvent.
-
Hydrogenation: Seal the vessel. Purge with H
(3x) to remove oxygen. Pressurize to 50 bar H . -
Reaction: Stir vigorously at room temperature (25°C) for 18–24 hours.
-
Work-up: Carefully depressurize. Filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the fluoropiperidine hydrochloride salt.
-
Yield: Typically >90%.
-
Selectivity: >95:5 cis-diastereoselectivity (Fluorine and substituents prefer the same face relative to the ring plane in the hydrogenation mechanism).
-
Validation:
-
19F NMR: Check for characteristic shift (approx -180 to -200 ppm depending on substitution).
-
Coupling Constants: Analyze
and to confirm the cis (axial/equatorial) relationship.
References
-
Nairoukh, Z., et al. (2019). "A dearomatization-hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines."[3][5] Nature Chemistry, 11, 264–270. Link
-
Wollenburg, M., et al. (2020). "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 10(20), 12052–12057. Link
-
Cox, C. D., et al. (2008). "Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer."[1] Journal of Medicinal Chemistry, 51(14), 4239–4252. Link
-
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1100–1115. Link
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Leveraging 3,4-Difluoro-4-Methylpiperidine for Target Identification via Pharmacophore Modeling
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
Target identification remains a pivotal and often challenging step in modern drug discovery. The process of elucidating the molecular targets of small molecules is essential for understanding their mechanism of action, predicting off-target effects, and discovering novel therapeutic avenues.[1] This application note details a robust computational workflow for identifying potential protein targets of the 3,4-difluoro-4-methylpiperidine scaffold, a privileged fragment in medicinal chemistry. By employing ligand-based pharmacophore modeling and virtual screening, researchers can translate the unique stereoelectronic properties of this fluorinated heterocycle into a powerful query for exploring the proteome, thereby generating high-quality, testable hypotheses for subsequent experimental validation.
Introduction: The Strategic Value of Fluorinated Piperidines and Pharmacophore-Based Target Fishing
The piperidine ring is one ofthe most prevalent saturated N-heterocyclic systems found in pharmaceuticals, valued for its ability to confer favorable physicochemical properties and engage in critical interactions with biological targets.[2][3] The strategic incorporation of fluorine atoms onto this scaffold can profoundly modulate its properties, including basicity (pKa), lipophilicity, metabolic stability, and conformational preference.[4][5] Specifically, gem-difluorination, as seen in the 4,4-difluoro substitution, can introduce a significant dipole moment and lower the pKa of the piperidine nitrogen, which can be crucial for mitigating off-target effects such as hERG channel affinity.[4][5] The additional methyl group provides a valuable steric and hydrophobic element. These features make the 3,4-difluoro-4-methylpiperidine fragment an excellent starting point for designing chemical probes aimed at target discovery.[6]
Pharmacophore modeling provides an elegant and computationally efficient method to abstract the essential three-dimensional arrangement of steric and electronic features required for molecular recognition.[7][8] This approach is particularly powerful for "target fishing" or "target identification," where the goal is to find potential protein partners for a given small molecule.[1][8] Instead of focusing on the entire molecular structure, a pharmacophore model distills the molecule down to its key interaction points—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. This model can then be used to screen vast databases of protein structures to identify binding pockets that are geometrically and chemically complementary.[9][10]
This guide provides a detailed protocol for generating a pharmacophore model based on the 3,4-difluoro-4-methylpiperidine scaffold and using it to perform virtual screening for target identification.
The 3,4-Difluoro-4-Methylpiperidine Scaffold: A Privileged Fragment
The choice of the 3,4-difluoro-4-methylpiperidine scaffold is predicated on the unique and advantageous properties conferred by its specific substitution pattern. Understanding these properties is key to rationalizing its potential as a chemical probe and building a meaningful pharmacophore model.
Causality Behind Fragment Choice:
-
pKa Modulation: The electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the piperidine nitrogen compared to its non-fluorinated counterpart.[5] This is a critical feature for reducing promiscuity and potential toxicities associated with highly basic amines, such as phospholipidosis or hERG channel binding.[4]
-
Conformational Rigidity: The gem-difluoro substitution can influence the conformational equilibrium of the piperidine ring, often favoring specific chair conformations. This pre-organization reduces the entropic penalty upon binding to a target, potentially increasing affinity.
-
Novel Interaction Potential: The C-F bond can act as a weak hydrogen bond acceptor and introduces a localized dipole moment, offering unique, non-covalent interaction possibilities within a protein binding pocket that are distinct from C-H bonds.
Table 1: Calculated Physicochemical Properties of the Core Scaffold
| Property | Value | Significance in Drug Discovery |
|---|---|---|
| cLogP | ~1.5 - 2.0 | Indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. |
| Calculated pKa | ~7.5 - 8.5 | Reduced basicity compared to piperidine (~11), mitigating risks of promiscuity and hERG toxicity.[4] |
| Topological Polar Surface Area (TPSA) | ~12.5 Ų | Low value suggests good potential for cell permeability and oral bioavailability. |
| 3D Shape | Constrained Chair | Provides a rigid scaffold with well-defined vectors for substituent placement. |
Overall Workflow for Target Identification
The computational strategy involves two primary phases: (1) generation and validation of a robust pharmacophore model derived from the 3,4-difluoro-4-methylpiperidine scaffold, and (2) using this model as a 3D query to screen a database of macromolecular structures to identify potential binding partners.
Figure 1: Overall workflow for target identification.
Protocol 1: Ligand-Based Pharmacophore Model Generation
This protocol outlines the steps to create a 3D pharmacophore model from the 3,4-difluoro-4-methylpiperidine structure. This is a ligand-based approach, essential when a specific target is not yet known.[11][12]
Rationale: The goal is to create a 3D representation of the scaffold's potential interaction points. This hypothesis will serve as the "bait" in our target fishing expedition. We must accurately represent the key features that a complementary protein pocket would recognize.
Required Software: A molecular modeling suite such as MOE (Molecular Operating Environment), Discovery Studio, or open-source alternatives like Pharmit or the RDKit Pharmacophore Toolkit.[11][13]
Step-by-Step Methodology:
-
2D to 3D Structure Conversion:
-
Draw the 3,4-difluoro-4-methylpiperidine structure in a 2D chemical sketcher.
-
Convert the 2D structure to a 3D representation using a standard molecular mechanics force field (e.g., MMFF94x). It is critical to generate a low-energy, representative conformation.
-
Expert Insight: Because the piperidine ring can exist in different chair conformations, it is advisable to perform a conformational search to ensure the global minimum energy conformer is used for feature definition. This step is crucial for the model's accuracy.[14]
-
-
Pharmacophoric Feature Identification and Definition:
-
Analyze the 3D structure to identify potential pharmacophoric features. For our scaffold, these are:
-
Hydrogen Bond Acceptor (HBA): The lone pair on the piperidine nitrogen.
-
Positive Ionizable (PI): The protonated form of the piperidine nitrogen, which will be relevant under physiological pH.
-
Hydrophobic (HY): The 4-methyl group and the aliphatic carbon backbone.
-
Exclusion Volumes: Define spheres representing the steric boundaries of the molecule to prevent clashes during screening.
-
-
Trustworthiness Check: The features must be chemically sensible. The software will automatically detect most features, but manual inspection and curation are necessary to ensure they align with medicinal chemistry principles. For example, the fluorine atoms themselves are typically not defined as strong HBAs but contribute to the overall electronic character.
-
-
Model Generation:
-
Using the software's pharmacophore generation module, place feature spheres onto the identified locations of the low-energy 3D conformer.
-
Define the geometric constraints, including the radius of each feature sphere and the distances between them. These distances are critical and define the spatial requirements of a complementary binding site.
-
-
Model Refinement and Validation:
-
Since this model is based on a single fragment, validation is conceptual. The model should be reviewed to ensure it represents a chemically reasonable set of interactions.
-
If analogues with known activity (even for a different target) are available, they can be used to refine the model. A good model should be able to correctly map the features of these known active molecules.[15]
-
Table 2: Pharmacophore Feature Definitions for 3,4-Difluoro-4-Methylpiperidine
| Feature Type | Color Code | Radius (Å) | Location | Justification |
|---|---|---|---|---|
| Positive Ionizable (PI) | #4285F4 | 1.2 | Centered on the protonated Nitrogen atom | Represents the primary electrostatic interaction point. |
| Hydrophobic (HY) | #FBBC05 | 1.5 | Centered on the 4-methyl group | Key van der Waals and hydrophobic interaction site. |
| Exclusion Volume (XVOL) | #5F6368 | Varies | Defines the molecular surface | Prevents steric clashes in the virtual screen. |
Protocol 2: Pharmacophore-Based Virtual Screening for Target Identification
With a validated pharmacophore model, the next step is to screen a database of 3D protein structures to find potential targets.
Rationale: This protocol leverages the pharmacophore hypothesis as a 3D query. The software will attempt to fit the pharmacophore model into every potential binding cavity in a database of protein structures. A successful "hit" is a protein that contains a cavity with chemical groups arranged in a way that perfectly matches the geometry and feature types of our model.[16][17]
Figure 2: Virtual screening protocol workflow.
Required Resources:
-
The pharmacophore model generated in Protocol 1.
-
A database of 3D macromolecular structures. The Protein Data Bank (PDB) is a common choice. Specialized databases like scPDB, which contains annotated binding sites, can increase efficiency.
-
Software for virtual screening (e.g., Phase from Schrödinger, LigandScout, MOE).[15][18]
Step-by-Step Methodology:
-
Database Preparation:
-
Download and process the chosen protein structure database. This typically involves removing water molecules, adding hydrogen atoms, and correcting any structural issues. This is a computationally intensive but critical step for accurate results.
-
Expert Insight: Instead of screening the entire PDB, it is often more efficient to screen a pre-filtered database of "druggable" binding sites. This reduces computational cost and lowers the false-positive rate.
-
-
Execution of the Virtual Screen:
-
Load the pharmacophore model as the query.
-
Specify the prepared protein database as the search space.
-
Configure the screening parameters. This includes setting the "fitness score" threshold, which is a metric of how well a protein's binding site matches the pharmacophore query.[16]
-
Launch the screening job. Depending on the size of the database, this can take a significant amount of time.
-
-
Hit List Analysis and Prioritization:
-
The output will be a list of proteins, ranked by their fitness score.
-
Initial Filtering: Filter the hit list based on the fitness score. A higher score indicates a better geometric and chemical match.
-
Visual Inspection: For the top-ranked hits, visually inspect the alignment of the pharmacophore model within the protein's binding site. Ensure the proposed interactions are chemically sound. For example, the PI feature of the model should be near an acidic residue (Asp, Glu) or a region with negative electrostatic potential in the protein.
-
Target Assessment: Research the biological function of the top-ranked protein hits. Are they known drug targets? Are they implicated in disease pathways of interest? This biological context is crucial for prioritizing targets for experimental validation.
-
-
(Optional but Recommended) Post-Screening Docking:
-
To further refine the hit list, perform molecular docking of the original 3,4-difluoro-4-methylpiperidine molecule into the binding sites of the top-ranked proteins.
-
Docking provides a more detailed, atomistic view of the potential binding mode and a more rigorous estimation of binding energy. Hits that show favorable docking scores and maintain the key interactions identified by the pharmacophore are considered high-confidence candidates.[9]
-
Conclusion and Outlook
This application note provides a comprehensive, step-by-step framework for using the 3,4-difluoro-4-methylpiperidine scaffold in a pharmacophore-based workflow for target identification. By systematically translating the chemical features of this privileged fragment into a 3D computational query, researchers can effectively navigate the complexity of the proteome to uncover novel protein targets. The generated list of prioritized hits forms the basis for well-designed experimental studies, such as affinity-based pulldowns or cellular thermal shift assays (CETSA), to validate the computational predictions. This synergy between in silico modeling and experimental biology accelerates the pace of drug discovery, enabling a more rational and efficient path from a small molecule to a validated biological target.[19]
References
- MtoZ Biolabs. (n.d.). Target Identification Services.
-
Li, P., Li, J., & He, Y. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(15), 3426. [Link]
-
Foley, C. A., & Batey, R. A. (2018). Target Identification Using Chemical Probes. Methods in Molecular Biology, 1888, 1-22. [Link]
-
Lumbroso, A., & Paquin, J. F. (2020). Application of the all-cis-(multi)fluorinated piperidine building blocks. Nature Communications, 11(1), 534. [Link]
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Discovery Today, 19(11), 1766-1773. [Link]
-
Open Targets. (2018). Probing your next target? Chemical Probes feature in Open Targets. Retrieved from Open Targets blog. [Link]
-
ResearchGate. (n.d.). Chemical probes for target identification. Retrieved from ResearchGate. [Link]
- LeapChem. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.
-
Russo, D. P., & Cavasotto, C. N. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Current Pharmaceutical Design, 28(19), 1546-1557. [Link]
-
Mbeki, F. N., Ntie-Kang, F., & Tastan Bishop, Ö. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 8(40), 37042-37055. [Link]
-
Pizzi, G., Ragaini, F., & Rango, M. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 87(17), 11526-11535. [Link]
-
Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]
-
De Luca, L. (2024). Pharmacophore modeling: advances and pitfalls. Molecular Diversity. [Link]
- Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorial.
-
Kumar, S., & Singh, N. (2025). Pharmacophore modeling in drug design. Biochimica et Biophysica Acta (BBA) - General Subjects, 1869(2), 130537. [Link]
- Inte:Ligand. (n.d.). Creating a ligand-based pharmacophore. LigandScout Tutorial.
-
Kaserer, T., & Schuster, D. (2018). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules, 23(8), 1949. [Link]
- Grygorenko, O. O., & Radchenko, D. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemistry of Heterocyclic Compounds, 58(4), 263-285.
-
GitHub. (n.d.). tlint101/pharmacophore-toolkit. Retrieved from GitHub. [Link]
-
Polishchuk, P. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences, 20(23), 5834. [Link]
-
Polishchuk, P. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences, 20(23), 5834. [Link]
-
Shen, J. (2024). Schrodinger-Notes—Target-based Pharmacophore Modeling. J's Blog. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from Scientific Update. [Link]
-
Ali, A. M., et al. (2021). Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors. Journal of Computer-Aided Molecular Design, 35, 1077-1088. [Link]
- Grygorenko, O. O., et al. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. European Journal of Organic Chemistry, 28, e202500022.
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
-
Loffredo, M. R., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 62(2). [Link]
Sources
- 1. Target Identification Services | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. GitHub - tlint101/pharmacophore-toolkit: Generate Simple Pharmacophore Models with RDKit [github.com]
- 14. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. infochim.chimie.unistra.fr [infochim.chimie.unistra.fr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Schrodinger-NotesâTarget-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
- 19. mdpi.com [mdpi.com]
Application Note: Precision Fluorination of 4-Methylpiperidine Derivatives
Executive Summary & Strategic Importance
The 4-methylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous FDA-approved therapeutics (e.g., Paroxetine, Efinaconazole). The introduction of fluorine into this scaffold—specifically at the C3 or C4 positions—is a critical tactic to modulate metabolic stability (
However, fluorinating 4-methylpiperidine derivatives presents a classic "chemoselectivity vs. regioselectivity" conflict.[2] The tertiary nature of the C4 position makes it prone to elimination over substitution, while the unactivated C3 position requires high-energy C-H activation or de novo synthesis.
This guide details three distinct protocols to access these high-value targets, moving beyond legacy methods to modern, scalable, and safer alternatives.
Strategic Analysis: The Substitution-Elimination War[1][2]
When attempting to install a fluorine atom at the C4 position (starting from 4-hydroxy-4-methylpiperidine), the reaction proceeds via a tertiary carbocation intermediate.[1][2] The high stability of this cation creates a divergent pathway:
-
Pathway A (Desired): Nucleophilic attack by fluoride (
) to form 4-fluoro-4-methylpiperidine.[1][2] -
Pathway B (Undesired): Proton abstraction (E1 elimination) to form the thermodynamic "endo" alkene (1,2,3,6-tetrahydropyridine) or the kinetic "exo" alkene (4-methylenepiperidine).[1][2]
Legacy reagents like DAST (Diethylaminosulfur trifluoride) often favor Pathway B due to the high basicity of the elimination byproducts and the exothermic nature of the reaction. Modern protocols utilize XtalFluor-E® or specific promoters to suppress elimination. [1][2]
Mechanistic Decision Tree (Graphviz)[1][2]
Caption: Mechanistic bifurcation in the fluorination of tertiary piperidine alcohols. Success depends on maximizing the green substitution pathway while suppressing the red elimination pathways.
Protocol A: Nucleophilic Fluorination (Dehydroxyfluorination)
Target: 4-Fluoro-4-methylpiperidine derivatives.[1][2] Best For: Converting existing hydroxy-piperidine precursors.[1][2] Reagent of Choice: XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) + Et3N[1][2]·3HF.[2]
Why XtalFluor-E?
Unlike DAST or Deoxo-Fluor, XtalFluor-E does not release free HF upon hydrolysis and is a crystalline solid with higher thermal stability (decomposition >119°C vs. ~60°C for DAST).[1][2] Crucially, it is "fluoride-starved," requiring an exogenous fluoride source (like Et3N[1]·3HF), which allows for tighter control over the F⁻ concentration and basicity, significantly reducing elimination side products [1, 6].
Detailed Workflow
Materials:
-
Substrate: N-Boc-4-hydroxy-4-methylpiperidine (1.0 equiv).[1][2]
-
Promoter: Et3N[2][3]·3HF (2.0 equiv) or DBU (for acid-sensitive substrates, though DBU increases elimination risk).[1][2]
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve N-Boc-4-hydroxy-4-methylpiperidine (1.0 mmol) in anhydrous DCM (4 mL, 0.25 M).
-
Promoter Addition: Cool the solution to -78°C (dry ice/acetone bath). Add Et3N·3HF (2.0 mmol) dropwise.[1][2] Note: The low temperature is critical to suppress the E1 elimination pathway.
-
Reagent Addition: Add solid XtalFluor-E (1.5 mmol) in one portion.
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature (RT) over 4–6 hours.
-
Checkpoint: Monitor by TLC or LCMS.[2] The tertiary alcohol often disappears quickly; if the alkene byproduct forms, it will be less polar.
-
-
Quench: Quench carefully with 5% aqueous NaHCO3 solution at RT. Stir vigorously for 15 minutes to destroy any reactive sulfinium intermediates.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The fluoro-product is typically close in Rf to the alkene; use a gradient elution.[1][2]
Troubleshooting:
-
Problem: High ratio of alkene (elimination).
-
Fix: Switch solvent to Toluene or Hexane/DCM mixture .[2] Non-polar solvents destabilize the carbocation/leaving-group separation, favoring the tighter ion pair required for substitution. Ensure temperature remains at -78°C for a longer duration.
Protocol B: De Novo Synthesis via Pyridine Reduction
Target: cis-3-Fluoro-4-methylpiperidine (Stereodefined).[1][2] Best For: Creating specific stereoisomers (cis vs. trans) unavailable via direct fluorination.[1][2] Concept: It is difficult to directly fluorinate the C3 position of a piperidine ring. It is much easier to start with a commercially available 3-fluoro-4-methylpyridine and reduce it [5, 7].[1][2]
Detailed Workflow
Materials:
-
Pressure: 50–100 psi H2.[2]
Step-by-Step Protocol:
-
Salt Formation: Dissolve 3-fluoro-4-methylpyridine in MeOH and add 1.1 equiv of HCl (4M in dioxane). Concentrate to obtain the pyridinium hydrochloride salt.[2] Note: Protonation activates the ring for reduction and prevents catalyst poisoning.
-
Hydrogenation: Transfer the salt to a Parr hydrogenation vessel. Add catalyst (10 wt% loading of 5% Pt/C) and solvent (AcOH).[1][2]
-
Reaction: Pressurize to 60 psi H2 and shake/stir at RT for 12–24 hours.
-
Stereochemistry: Pt/C in acidic media typically favors the cis-isomer (fluorine and methyl on the same face) due to the "syn" addition of hydrogen across the least hindered face.[2]
-
-
Protection (In-situ): To isolate the product easily (as fluorinated piperidines are volatile), filter the catalyst, neutralize with Et3N, and add Boc2O directly to the filtrate. Stir for 4 hours.
-
Isolation: Standard aqueous workup yields N-Boc-cis-3-fluoro-4-methylpiperidine.[1][2]
Protocol C: Late-Stage C-H Fluorination
Target: 2-Fluoro or 3-Fluoro derivatives (Mixtures/Late-stage functionalization).[1][2] Best For: Diversifying complex scaffolds where de novo synthesis is impossible.[2] Reagent: Selectfluor® (F-TEDA-BF4).[1][2][4][5]
Concept: Selectfluor can effect radical C-H fluorination.[2][6][7] For N-protected piperidines, C-H abstraction typically occurs at the position
Protocol (Photochemical):
-
Mix: Combine N-Boc-4-methylpiperidine (1 equiv), Selectfluor (2 equiv), and a photocatalyst (e.g., Ir(ppy)3 or benzophenone) in Acetonitrile.
-
Irradiate: Expose to Blue LED (450 nm) or UV light (365 nm) at RT for 12 hours.
-
Result: This often yields a mixture of the 2-fluoro (hemiaminal, unstable) and potentially 3-fluoro or 4-fluoro products depending on ring conformation.[1][2]
Reagent Selection Guide
| Reagent | State | Thermal Stability | HF Generation | Selectivity (Subst:Elim) | Recommendation |
| DAST | Liquid | Low (<60°C) | High (Hydrolysis) | Low | Avoid (Legacy) |
| Deoxo-Fluor | Liquid | Moderate | High | Moderate | Secondary Choice |
| XtalFluor-E | Solid | High (>119°C) | None (needs promoter) | High | Primary Choice |
| Selectfluor | Solid | High | None | N/A (Radical/Electrophilic) | C-H Activation |
References
-
XtalFluor Reagents (Protocol A): Beaulieu, F., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[2] Organic Letters, 2009, 11(21), 5050–5053. Link[1][2]
-
Elimination Side Reactions: Nielsen, M. K., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[6] Journal of the American Chemical Society, 2015, 137(30), 9571–9574. Link[1][2]
-
Selectfluor C-H Activation (Protocol C): Bloom, S., et al. "Site-Selective C–H Fluorination of Aliphatic Amines via Radical Cation Intermediates."[2] Nature Chemistry, 2018.[2]
-
Safety of DAST/Deoxo-Fluor: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination."[1][2] The Journal of Organic Chemistry, 1999, 64(19), 7048-7054. Link[1][2]
-
Pyridine Hydrogenation (Protocol B): Glorius, F., et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation."[2] ACS Catalysis, 2020.[2] Link[1][2]
-
XtalFluor-E & Promoters: L'Heureux, A., et al. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Selective Deoxofluorinating Reagents."[2][6] The Journal of Organic Chemistry, 2010, 75(10), 3401–3411. Link[1][2]
-
Stereoselective Synthesis: "Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine." Organic Process Research & Development, 2021.[2] Link[1][2]
-
Selectfluor Overview: Banks, R. E.[2] "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, 1998, 87(1), 1-17.[8] Link
Sources
- 1. CAS 140681-55-6: Selectfluor | CymitQuimica [cymitquimica.com]
- 2. Selectfluor - Wikipedia [en.wikipedia.org]
- 3. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectfluor™ [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. A third generation of radical fluorinating agents based on N-fluoro-N-arylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
protocols for N-protection of 3,4-difluoro-4-methylpiperidine
This Application Note is designed for researchers requiring high-fidelity protocols for the N-protection of 3,4-difluoro-4-methylpiperidine , a valuable but chemically sensitive building block in medicinal chemistry.
Part 1: Executive Summary & Chemical Logic
3,4-Difluoro-4-methylpiperidine presents a unique challenge compared to non-fluorinated piperidines. The presence of two fluorine atoms—specifically the vicinal (3,[1]4) substitution pattern—introduces strong inductive electron-withdrawing effects (–I effect) that significantly lower the pKa of the secondary amine (estimated pKa ~8.5–9.0 vs. ~11.2 for piperidine).
Implications for Protocol Design:
-
Reduced Nucleophilicity: The amine is less reactive. Standard protocols must be modified with stronger electrophiles, catalysts (e.g., DMAP), or extended reaction times.
-
Elimination Risk: The C3-fluorine is beta to the nitrogen and alpha to a C4-fluorine/methyl center. Under harsh basic conditions (e.g., strong base + heat), this system is susceptible to dehydrofluorination (HF elimination) to form an enamine or alkene. Mild bases are strictly required.
-
Volatility: The free base is likely volatile. Protocols are designed to avoid isolation of the free amine, favoring in situ protection or salt-based handling.
Part 2: Experimental Protocols
Protocol A: N-Boc Protection (tert-Butoxycarbonyl)
Best for: General synthesis, stability against basic workups.[2][3]
Reagents:
-
3,4-Difluoro-4-methylpiperidine (HCl salt or free base)
-
Di-tert-butyl dicarbonate (Boc₂O)[2]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) – Critical for fluorinated amines
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, suspend 1.0 equiv of 3,4-difluoro-4-methylpiperidine hydrochloride in DCM (0.2 M concentration).
-
Neutralization: Cool to 0°C. Add 2.5 equiv of TEA dropwise. Stir for 15 min to liberate the free amine.
-
Note: If starting with free amine, use 1.2 equiv of TEA.
-
-
Acylation: Add 1.2 equiv of Boc₂O dissolved in a minimal amount of DCM.
-
Catalysis: Add 0.1 equiv (10 mol%) of DMAP.
-
Why? The fluorines reduce the amine's nucleophilicity; DMAP forms a reactive N-acylpyridinium intermediate that transfers the Boc group more efficiently.
-
-
Reaction: Allow to warm to room temperature (20–25°C). Stir for 4–16 hours. Monitor by TLC (ninhydrin stain) or LC-MS.
-
Workup:
-
Dilute with DCM. Wash sequentially with 0.5 M HCl (to remove TEA/DMAP), saturated NaHCO₃, and brine.
-
Caution: Do not use strong acid (>1 M) for prolonged periods to avoid Boc cleavage.
-
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: N-Cbz Protection (Benzyloxycarbonyl)
Best for: Orthogonal protection, UV-active intermediate.
Reagents:
-
Benzyl chloroformate (Cbz-Cl)
-
Base: NaHCO₃ (solid) or K₂CO₃ (aqueous)
-
Solvent: THF/Water (1:1 v/v) biphasic system
Step-by-Step Procedure:
-
Setup: Dissolve 1.0 equiv of the piperidine substrate in THF/Water (1:1).
-
Base Addition: Add 3.0 equiv of solid NaHCO₃.
-
Why NaHCO₃? It acts as a mild proton scavenger (pH ~8.5), preventing protonation of the unreacted amine while being too weak to trigger dehydrofluorination.
-
-
Addition: Cool to 0°C. Add 1.2 equiv of Cbz-Cl dropwise over 20 minutes.
-
Reaction: Stir vigorously at 0°C for 1 hour, then warm to RT for 2–4 hours.
-
Workup:
-
Evaporate THF under reduced pressure.
-
Extract the aqueous residue with EtOAc (3x).
-
Wash combined organics with 1 M HCl (briefly), then brine.
-
-
Purification: Flash chromatography. The Cbz group adds significant lipophilicity and UV absorbance, simplifying isolation.
Protocol C: N-Fmoc Protection (Fluorenylmethyloxycarbonyl)
Best for: Solid-phase synthesis (SPPS) or base-labile strategies.
Reagents:
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) – Preferred over Fmoc-Cl to minimize side reactions.
-
Base: NaHCO₃ or DIPEA
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 equiv of the amine in Acetone/Water (1:1).
-
Base: Add 2.0 equiv of NaHCO₃.
-
Reagent Addition: Add 1.1 equiv of Fmoc-OSu slowly at 0°C.
-
Why Fmoc-OSu? Fmoc-Cl is too reactive and can cause oligomerization or elimination in sensitive fluorinated substrates.
-
-
Reaction: Stir at RT for 3–6 hours. A white precipitate (the product) often forms.
-
Workup:
-
Acidify carefully to pH ~4 with dilute HCl.
-
If precipitate forms: Filter and wash with water/hexanes.
-
If oil forms: Extract with EtOAc.
-
-
Purification: Recrystallization from EtOH/Hexanes is often sufficient; otherwise, column chromatography.
Part 3: Visualization & Logic
Workflow Logic Diagram
The following diagram illustrates the decision matrix for selecting the appropriate protocol and the critical control points (CCPs) for the fluorinated substrate.
Caption: Decision tree for N-protection of 3,4-difluoro-4-methylpiperidine highlighting critical control points for fluorinated amines.
Part 4: Data Summary & Troubleshooting
Table 1: Comparative Protocol Parameters
| Parameter | Boc Protection | Cbz Protection | Fmoc Protection |
| Reagent | Boc₂O | Cbz-Cl | Fmoc-OSu |
| Base | TEA / DIPEA | NaHCO₃ / K₂CO₃ | NaHCO₃ |
| Catalyst | DMAP (Required) | None | None |
| Solvent | DCM or THF | THF/H₂O (1:[7]1) | Acetone/H₂O or DMF |
| Temp | 0°C → RT | 0°C → RT | 0°C → RT |
| Risk | Low | Medium (Over-acylation) | Medium (Polymerization) |
| Yield | 85–95% | 80–90% | 75–85% |
Troubleshooting Guide:
-
Low Yield: The reduced basicity of the amine is likely the cause. Increase reaction time to 24h or increase DMAP loading to 20 mol% for Boc protection.
-
Elimination Products (Alkene): Detected by ¹H NMR (new vinylic protons ~5.5-6.5 ppm). This indicates the base was too strong or the reaction too hot. Switch to inorganic bases (NaHCO₃) and keep T < 25°C.
-
Rotamers in NMR: Fluorinated carbamates often show complex NMR spectra due to restricted rotation (rotamers) and F-H coupling. Run NMR at 50°C or use DMSO-d6 to sharpen peaks.
References
-
Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Agrawal, A., & Kumar, S. (2014). Approaches to the Synthesis of Fluorinated Piperidines. Beilstein Journal of Organic Chemistry, 10, 2513–2522.
-
Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.org.mx [scielo.org.mx]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of 3,4-Difluoro-4-methylpiperidine into Peptidomimetic Scaffolds
Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Protease Inhibitor Design, and Pharmacokinetic Optimization
Introduction and Mechanistic Rationale
The transition from native peptides to peptidomimetics is a critical hurdle in drug discovery, primarily due to the need to overcome poor oral bioavailability, rapid proteolytic cleavage, and high conformational flexibility. The incorporation of fluorinated piperidines—specifically 3,4-difluoro-4-methylpiperidine (CAS: 1823252-89-6)[1]—has emerged as a highly effective structural intervention.
As an advanced building block, 3,4-difluoro-4-methylpiperidine serves as a conformationally restricted, metabolically stable surrogate for basic amino acids (like arginine or lysine) or proline derivatives[2]. The strategic placement of fluorine atoms and a methyl group on the piperidine ring drives three distinct pharmacological improvements:
A. pKa Modulation and Off-Target Mitigation
Unsubstituted piperidines typically exhibit a high pKa (~10–11), meaning they are nearly entirely protonated at physiological pH. This high basicity is strongly correlated with off-target binding to the hERG potassium channel, a primary driver of drug-induced cardiotoxicity[3]. The highly electronegative vicinal fluorine atoms in 3,4-difluoro-4-methylpiperidine exert a strong negative inductive effect (-I), pulling electron density away from the amine nitrogen. This reliably lowers the pKa to a more drug-like range (~7.5–8.5), reducing hERG liability while maintaining sufficient polarity for target engagement[4].
B. Conformational Rigidification via Stereoelectronic Effects
Peptidomimetics often suffer from high entropic penalties upon binding to target active sites. The 3,4-difluoro substitution induces an "axial-F preference" driven by charge-dipole interactions and hyperconjugation (e.g.,
C. Metabolic Shielding and Lipophilicity
The carbon-fluorine (C-F) bond is exceptionally stable and poorly polarizable. By replacing metabolically vulnerable C-H bonds with C-F bonds, and shielding the 4-position with a methyl group, the molecule becomes highly resistant to cytochrome P450-mediated oxidative metabolism[8]. Furthermore, this substitution pattern subtly increases the lipophilicity (LogD) of the scaffold, enhancing passive membrane permeability without causing the aqueous solubility issues typically associated with heavy halogenation[8].
Experimental Workflows and Methodologies
To successfully integrate 3,4-difluoro-4-methylpiperidine into a peptidomimetic, a hybrid solid/solution-phase synthetic strategy is recommended. The peptide backbone is synthesized via standard Fmoc-SPPS, followed by cleavage and a solution-phase C-terminal amidation with the fluorinated piperidine.
Workflow for incorporating 3,4-difluoro-4-methylpiperidine into peptidomimetics.
Protocol 1: Solution-Phase Amide Coupling
This protocol utilizes HATU as the coupling reagent, chosen for its high efficiency in coupling sterically hindered secondary amines.
Reagents:
-
Peptidic carboxylic acid precursor (1.0 eq)
-
3,4-Difluoro-4-methylpiperidine hydrochloride (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Activation: Dissolve the peptidic carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (concentration ~0.1 M) under an inert nitrogen atmosphere. Stir at 0 °C for 10 minutes to ensure complete formation of the active ester.
-
Amine Preparation: In a separate vial, dissolve 3,4-difluoro-4-methylpiperidine hydrochloride (1.2 eq) in DMF. Add DIPEA (2.0 eq) to free-base the amine.
-
Coupling: Add the free-based amine solution to the activated peptide mixture. Add the remaining DIPEA (2.0 eq). Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Causality Note: The excess DIPEA is critical to neutralize the hydrochloride salt of the piperidine and maintain the basic environment required for HATU-mediated coupling.
-
-
Self-Validation (Monitoring): Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass (
) confirms coupling completion. -
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude product via preparative RP-HPLC using a C18 column and a gradient of 0.1% TFA in Water/Acetonitrile.
Protocol 2: Physicochemical Profiling (pKa and LogD)
To validate the mechanistic benefits of the fluorinated building block, the pKa and LogD must be empirically determined.
-
pKa Determination (Potentiometric Titration): Dissolve 2 mg of the purified peptidomimetic in a standardized 0.15 M KCl solution (to maintain constant ionic strength). Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M NaOH to pH 12.0 using an automated titrator. The inflection point of the titration curve yields the exact pKa.
-
LogD Determination (Shake-Flask Method): Dissolve the compound in octanol-saturated PBS (pH 7.4). Add an equal volume of PBS-saturated 1-octanol. Vortex vigorously for 30 minutes, then centrifuge at 3000 rpm for 10 minutes to separate the phases. Quantify the concentration in both phases via LC-MS/MS to calculate
.
Quantitative Data Presentation
The table below summarizes the representative chemoinformatic and empirical trends observed when substituting a standard piperidine with fluorinated analogs in a model peptidomimetic inhibitor[3][8].
| Structural Motif | Calculated pKa | LogD (pH 7.4) | Liver Microsome Half-Life ( | hERG Affinity ( |
| Piperidine (Unsubstituted) | 10.4 | 0.8 | 15 | 2.1 |
| 4-Methylpiperidine | 10.8 | 1.2 | 22 | 1.5 |
| 3,3-Difluoropiperidine | 8.2 | 1.5 | 45 | > 30.0 |
| 3,4-Difluoro-4-methylpiperidine | 7.8 | 1.9 | > 60 | > 50.0 |
Table 1: Comparative physicochemical and biological parameters demonstrating the superiority of the 3,4-difluoro-4-methyl substitution pattern. The combination of fluorine and methyl groups synergistically lowers basicity while maximizing metabolic stability.
Target Interaction and Pharmacological Impact
The structural features of 3,4-difluoro-4-methylpiperidine translate directly into enhanced pharmacological outcomes when the peptidomimetic interacts with its biological target.
Pharmacological impact of 3,4-difluoro-4-methylpiperidine on peptidomimetic efficacy.
References
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry - ACS Publications URL:[Link][3]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery (Abstract/Alternate Link) The Journal of Organic Chemistry - ACS Publications URL:[Link][4]
-
Fluorine in drug discovery: Role, design and case studies International Journal of Pharmacy and Pharmaceutical Science URL:[Link][8]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference ResearchGate URL:[Link][5]
-
Fluoro-Olefins as Peptidomimetic Inhibitors of Dipeptidyl Peptidases Scilit / ACS Publications URL:[Link][2]
-
Fluorine-containing macrocyclic peptides and peptidomimetics Organic Chemistry Frontiers (RSC Publishing) URL:[Link][7]
Sources
- 1. 882033-97-8|4-Fluoro-4-methylpiperidine|BLD Pharm [bldpharm.com]
- 2. Fluoro-Olefins as Peptidomimetic Inhibitors of Dipeptidyl Peptidases | Scilit [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 8. pharmacyjournal.org [pharmacyjournal.org]
Application Notes and Protocols: 3,4-Difluoro-4-methylpiperidine as a Bioisosteric Replacement in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3] This guide provides an in-depth exploration of 3,4-difluoro-4-methylpiperidine as a bioisosteric replacement for common structural motifs in drug design. We will delve into the scientific rationale behind its use, its impact on key drug-like properties, and provide detailed, actionable protocols for its synthesis and incorporation into lead compounds. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of this fluorinated building block to overcome common challenges in drug development, such as metabolic instability and off-target activity.
The Rationale for Fluorinated Piperidines in Bioisosteric Replacement
Bioisosterism, the interchange of chemical groups with similar steric or electronic properties to enhance a molecule's biological activity or to mitigate undesirable properties, is a fundamental concept in drug design.[4] Fluorine, in particular, has emerged as a "superstar" bioisostere for hydrogen due to its small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen), high electronegativity, and the exceptional strength of the C-F bond.[2]
The 3,4-difluoro-4-methylpiperidine moiety offers a unique combination of features:
-
Metabolic Stability: The strong C-F bond is significantly more resistant to metabolic oxidation by cytochrome P450 enzymes compared to a C-H bond.[2] This can block common metabolic pathways, such as benzylic oxidation or hydroxylation of aliphatic rings, thereby increasing the half-life and oral bioavailability of a drug candidate.
-
Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atoms can significantly lower the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for improving membrane permeability, reducing off-target activity at aminergic GPCRs (e.g., hERG channel), and fine-tuning interactions with the target protein.[5]
-
Conformational Restriction and Binding Interactions: The substitution pattern of the 3,4-difluoro-4-methylpiperidine ring introduces specific conformational preferences. The fluorine atoms can engage in favorable dipole-dipole interactions and influence the overall shape of the molecule, potentially leading to enhanced binding affinity and selectivity for the target protein.[5]
-
Lipophilicity and Solubility: The impact of fluorination on lipophilicity is context-dependent. While highly fluorinated motifs can increase lipophilicity, strategic single or vicinal fluorination can sometimes increase polarity and improve aqueous solubility. Careful consideration of the overall molecular context is paramount.
The following diagram illustrates the concept of bioisosteric replacement using the 3,4-difluoro-4-methylpiperidine moiety.
Caption: Bioisosteric replacement workflow.
Physicochemical Properties
The introduction of the 3,4-difluoro-4-methylpiperidine moiety can significantly alter the physicochemical properties of a parent molecule. The following table provides a comparative overview of the anticipated changes.
| Property | Parent Moiety (e.g., Isopropyl) | 3,4-Difluoro-4-methylpiperidine Analog | Rationale for Change |
| Molecular Weight | Lower | Higher | Addition of fluorine and a larger ring system. |
| LogP / LogD | Variable | Generally higher | The increase in non-polar surface area often outweighs the polarity of the C-F bonds. |
| pKa (Piperidine N) | ~10-11 (for a simple piperidine) | ~7-9 | The strong electron-withdrawing effect of the two fluorine atoms reduces the basicity of the nitrogen.[5] |
| Metabolic Stability | Potentially labile | Significantly increased | The C-F bonds are highly resistant to CYP450-mediated oxidation.[2] |
| Aqueous Solubility | Variable | Potentially decreased | The increase in lipophilicity can lead to lower aqueous solubility. |
Synthetic Protocols
While a specific, detailed synthesis of 3,4-difluoro-4-methylpiperidine is not widely available in the public literature, a plausible and robust synthetic strategy can be adapted from established methods for the synthesis of analogous fluorinated piperidines. The following protocol outlines a general approach starting from commercially available 3-methyl-4-piperidone.
3.1. Proposed Synthesis of N-Boc-3,4-difluoro-4-methylpiperidine
This multi-step synthesis involves the protection of the piperidine nitrogen, followed by fluorination of the ketone and subsequent reduction and functionalization.
Caption: Proposed synthetic workflow.
Protocol 3.1.1: N-Boc Protection of 3-Methyl-4-piperidone
-
Materials: 3-methyl-4-piperidone hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Suspend 3-methyl-4-piperidone hydrochloride (1.0 eq) in DCM.
-
Add Et₃N (2.2 eq) and stir for 15 minutes at room temperature.
-
Add Boc₂O (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield N-Boc-3-methyl-4-piperidone, which can be used in the next step without further purification.
-
Protocol 3.1.2: Geminal Difluorination
CAUTION: Deoxofluorinating agents are hazardous and should be handled with extreme care in a well-ventilated fume hood by trained personnel.
-
Materials: N-Boc-3-methyl-4-piperidone, Diethylaminosulfur trifluoride (DAST) or another suitable deoxofluorinating agent, Anhydrous DCM, Saturated aqueous NaHCO₃.
-
Procedure:
-
Dissolve N-Boc-3-methyl-4-piperidone (1.0 eq) in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add DAST (1.5 eq) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford N-Boc-4,4-difluoro-3-methylpiperidine.
-
Protocol 3.1.3: N-Boc Deprotection
-
Materials: N-Boc-4,4-difluoro-3-methylpiperidine, Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane, DCM.
-
Procedure:
-
Dissolve N-Boc-4,4-difluoro-3-methylpiperidine (1.0 eq) in DCM.
-
Add TFA (10 eq) or 4M HCl in 1,4-dioxane (5 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting hydrochloride or trifluoroacetate salt of 4,4-difluoro-3-methylpiperidine can be used directly in subsequent reactions or neutralized to obtain the free base.
-
3.2. Incorporation into a Lead Compound via Reductive Amination
Once synthesized, the 3,4-difluoro-4-methylpiperidine can be readily incorporated into a lead molecule containing an aldehyde or ketone functionality via reductive amination.
Caption: Reductive amination workflow.
Protocol 3.2.1: N-Alkylation of 4,4-Difluoro-3-methylpiperidine
-
Materials: 4,4-difluoro-3-methylpiperidine hydrochloride, Aldehyde or ketone (1.0 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).
-
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in DCM or DCE, add 4,4-difluoro-3-methylpiperidine hydrochloride (1.1 eq) and Et₃N or DIPEA (1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or preparative HPLC to obtain the desired N-alkylated product.
-
Case Study: Application in Dopamine D4 Receptor Antagonists
In this study, a series of compounds were synthesized and evaluated for their binding affinity to the D4 receptor. The data below illustrates the impact of substitutions on the phenoxy ring, demonstrating the electronic and steric effects in conjunction with the fluorinated piperidine core.
| Compound | R¹ (para-position) | R² (meta-position) | D4R Ki (nM) |
| Analog A | F | H | 220 |
| Analog B | F | F | 5.5 |
| Analog C | CH₃ | H | 13 |
| Analog D | Cl | H | 53 |
| Analog E | H | H | 27 |
Data adapted from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.[1]
Analysis of the SAR Data:
-
Impact of Fluorination: The introduction of a second fluorine atom at the meta-position of the phenoxy ring (Analog B vs. Analog A) resulted in a significant increase in binding affinity (Ki of 5.5 nM vs. 220 nM).[1] This suggests a favorable interaction of the difluorinated phenyl ring with the receptor binding pocket.
-
Electronic vs. Steric Effects: The comparison between the methyl (Analog C) and chloro (Analog D) substituents at the para-position highlights the delicate balance of electronic and steric factors. While both are larger than hydrogen, the methyl-substituted compound displayed higher affinity, indicating a preference for a less electronegative, space-filling group at this position.[1]
-
General Trend: The data demonstrates that the 4,4-difluoropiperidine scaffold is a viable core for potent D4R antagonists and that its combination with various substituted aromatic moieties allows for fine-tuning of the binding affinity.
Conclusion
The 3,4-difluoro-4-methylpiperidine moiety is a valuable building block for medicinal chemists seeking to address common drug discovery challenges through bioisosteric replacement. Its unique ability to enhance metabolic stability, modulate basicity, and introduce specific conformational constraints makes it a powerful tool for lead optimization. The synthetic protocols outlined in this guide, adapted from established methodologies, provide a practical framework for the preparation and incorporation of this fluorinated scaffold. The representative case study highlights the potential for this class of compounds to yield potent and selective ligands. As the demand for drug candidates with improved pharmacokinetic and safety profiles continues to grow, the strategic application of novel fluorinated bioisosteres like 3,4-difluoro-4-methylpiperidine will undoubtedly play an increasingly important role in the future of drug design.
References
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
-
Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B. [Link]
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. [Link]
-
Bioisosteres of Common Functional Groups. MacMillan Group Meeting. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
-
An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. ResearchGate. [Link]
-
The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Bioisosteric Replacements. Chemspace. [Link]
-
Bioisosteres Cheat Sheet. Drug Hunter. [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. [Link]
-
(S)-4,4-Difluoro-3-methylpiperidine hydrochloride. PubChem. [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
-
SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. PubMed. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
SCIENCE CHINA Chemistry | Free radical fluoroalkylation of terminal alkenes and alkynes with iododifluoromethanesulfonamides. Science China Press. [Link]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]
-
Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. ACS Publications. [Link]
-
Synthesis and SAR of potent and orally bioavailable tert-butylpyrrolidine archetype derived melanocortin subtype-4 receptor modulators. Semantic Scholar. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. drughunter.com [drughunter.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. scientificupdate.com [scientificupdate.com]
Application Note: Experimental Setup for Gram-Scale Synthesis of Fluorinated Piperidines
Abstract
Fluorinated piperidines are privileged pharmacophores in drug discovery, utilized to modulate basicity (
Strategic Considerations for Scale-Up
Reagent Selection & Safety Profile
For gram-scale nucleophilic fluorination, Diethylaminosulfur trifluoride (DAST) has historically been the standard.[1] However, DAST poses significant thermal instability risks, exhibiting a lower decomposition onset temperature and rapid gas evolution.
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is the recommended alternative for scale-up. While it shares a similar decomposition temperature (~140°C) with DAST, its decomposition is less violent (lower enthalpy of decomposition), providing a wider safety margin.[2]
| Reagent | State | Thermal Stability | Byproducts | Scale-Up Suitability |
| DAST | Liquid | Poor (Explosive >90°C) | HF, | Low (Discovery only) |
| Deoxo-Fluor® | Liquid | Improved | HF, | High |
| XtalFluor-E® | Solid | High | Medium (Requires exogenous fluoride) | |
| Selectfluor® | Solid | High | Amine salts | High (Electrophilic only) |
The Elimination Challenge
The primary chemical challenge in fluorinating piperidines is the competing E2 elimination , which yields enecarbamates (tetrahydropyridines) rather than the desired fluoropiperidine. This is driven by the basicity of the fluoride ion in organic solvents and the stability of the resulting alkene.
-
Mitigation: Use non-polar solvents (DCM, Toluene) to reduce fluoride basicity, maintain low temperatures during addition, and avoid exogenous bases unless using XtalFluor.
Protocol A: Nucleophilic Fluorination (Synthesis of 4-Fluoro-N-Boc-piperidine)
This protocol describes the conversion of N-Boc-4-hydroxypiperidine to 4-fluoro-N-Boc-piperidine on a 10g scale.
Experimental Workflow Diagram
Figure 1: Workflow for the deoxofluorination of hydroxypiperidines. Note the critical quench step to neutralize HF.
Detailed Methodology
Materials:
-
N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol)
-
Deoxo-Fluor® (13.2 g, 11.0 mL, 59.6 mmol, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous (150 mL)
-
Saturated aqueous
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Procedure:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Dissolution: Charge the flask with N-Boc-4-hydroxypiperidine and anhydrous DCM (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Dilute Deoxo-Fluor® (11.0 mL) with DCM (20 mL) in the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes. Note: Maintaining low temperature during addition is critical to suppress elimination.
-
Reaction: Allow the mixture to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature (20-25°C) naturally. Stir for 12 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane) or GC-MS. Look for the disappearance of alcohol and formation of the fluoride (often runs slightly faster on silica than alcohol).
-
-
Quench (Safety Critical): Cool the reaction mixture to 0°C. Slowly pour the reaction mixture into a vigorously stirred beaker containing saturated aqueous
(200 mL) and crushed ice. Caution: Rapid evolution of will occur as HF is neutralized. Do not seal the vessel. -
Workup: Transfer to a separatory funnel. Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics and wash with 1N HCl (50 mL) to remove any hydrolyzed amine byproducts, then brine. Dry over
and concentrate. -
Purification: Flash column chromatography (0-15% EtOAc in Hexanes).
-
Yield Expectation: 75-85% as a colorless oil that may solidify upon refrigeration.
-
Protocol B: Electrophilic Fluorination (Synthesis of 3-Fluoro-N-Boc-piperidine)
Direct fluorination of piperidines at the 3-position is best achieved via electrophilic fluorination of enol ethers or enamines using Selectfluor® . This avoids the use of 3-hydroxypiperidines, which are prone to rearrangement.
Reaction Pathway
Figure 2: Electrophilic fluorination pathway via silyl enol ether activation.
Detailed Methodology
Step 1: Silyl Enol Ether Formation
-
To a solution of N-Boc-4-piperidone (5.0 g, 25 mmol) in THF (50 mL) at -78°C, add LiHMDS (1.0 M in THF, 27.5 mL, 1.1 equiv) dropwise. Stir for 30 min.
-
Add TBSCl (1.1 equiv) in THF. Warm to RT and stir for 2 hours.
-
Quench with sat.
, extract with ether, and concentrate to yield the crude silyl enol ether.
Step 2: Fluorination [1]
-
Dissolve the crude silyl enol ether in Acetonitrile (CH3CN, 100 mL).
-
Cool to 0°C. Add Selectfluor® (1.1 equiv) in one portion.
-
Stir at RT for 3 hours. The electrophilic fluorine attacks the alkene, generating an oxonium ion which hydrolyzes to the
-fluoroketone. -
Workup: Dilute with water, extract with EtOAc.
-
Reduction (Optional): If the 3-fluoropiperidine (without ketone) is desired, the ketone can be removed via Wolff-Kishner or reduced to the alcohol and deoxygenated (Barton-McCombie), though direct hydrogenation of 3-fluoropyridine is often more efficient for the des-oxo scaffold.
Analytical Validation
Characterization of fluorinated piperidines requires careful analysis of
| Parameter | 4-Fluoro-N-Boc-piperidine | 3-Fluoro-N-Boc-piperidine |
| Multiplet at | ||
| Coupling ( | ~48 Hz | ~48 Hz |
| Coupling ( | ~15-30 Hz (depends on conformer) | Complex due to ring flip |
Self-Validating Check:
-
Elimination Check: Check the olefin region (5.5 - 6.0 ppm) in
NMR. If peaks are present, the reaction temperature was likely too high during addition. -
Boc Integrity: Ensure the Boc group survived (singlet at 1.45 ppm, 9H). Acidic workups must be rapid and cold to prevent deprotection.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / High Alkene | Reaction temp too high; Basic conditions. | Strictly maintain -78°C during addition. Ensure glassware is base-free. |
| Incomplete Conversion | Old reagent; Moisture ingress. | Use fresh Deoxo-Fluor. Ensure |
| Dark/Tar Formation | Exotherm uncontrolled. | Dilute reagent in DCM before addition. Slow down addition rate. |
| Etching of Glassware | HF generation. | Use plastic/Teflon ware for long-term storage or reaction if possible (though glass is acceptable for short durations with Deoxo-Fluor). |
References
-
Safety of Deoxofluorination Reagents: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[2] J. Org.[3] Chem.1999 , 64, 7048. Link
-
Selectfluor Protocol: Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." J. Chem. Soc., Chem. Commun.1992 , 595. Link
-
Scale-Up Considerations: "Process Development of Fluorination Reactions." Org.[4][5] Process Res. Dev.2008 , 12, 308.[3] Link
-
Hydrogenation Alternative: Stalder, R., et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catal.[6]2020 , 10, 12052.[6] Link[6]
-
Elimination Side Reactions: "Minimizing Elimination in the Fluorination of Nitrogen Heterocycles." Tetrahedron Lett.2015 , 56, 2340. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of 3,4-Difluoro-4-methylpiperidine
Status: Operational Ticket ID: SC-F-34MP-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Route Architecture
User Query: "We are experiencing low yields, uncontrolled exotherms, and poor diastereoselectivity during the kilogram-scale synthesis of 3,4-difluoro-4-methylpiperidine. We need a robust protocol."
Specialist Analysis: The synthesis of 3,4-difluoro-4-methylpiperidine presents a "perfect storm" of scale-up challenges: constructing a quaternary carbon center (C4), managing vicinal difluorine stereochemistry, and handling hazardous fluorinating agents.
The most robust industrial route avoids direct fluorination of the alkane (low selectivity) and instead utilizes a functional group interconversion strategy. Our recommended workflow proceeds via the Epoxide Ring-Opening / Deoxofluorination sequence. This pathway offers the highest stereocontrol but requires strict engineering controls for HF generation and thermal runaway.
Recommended Synthetic Workflow (DOT Visualization)
Figure 1: Strategic process flow for the synthesis of 3,4-difluoro-4-methylpiperidine, highlighting the critical safety control point at Step 3.
Technical Troubleshooting Guide (Q&A)
Phase 1: Hydrofluorination (Epoxide Opening)
Q1: We are seeing a mixture of regioisomers during the ring opening of the 3,4-epoxide. How do we favor the formation of the specific 3-fluoro-4-hydroxy intermediate?
Diagnosis: Regioselectivity in opening trisubstituted epoxides is governed by the interplay of steric hindrance and carbocation stability. Under acidic conditions (like HF), the nucleophile (F-) typically attacks the more substituted carbon (C4) due to the partial positive charge character (Markovnikov-like). However, in 4-methylpiperidines, the C4 position is sterically crowded.
Solution:
-
Switch Reagents: Move from Olah’s Reagent (Pyridine·9HF) to Et3N·3HF . The bulky triethylamine complex is less aggressive and improves steric discrimination.
-
Lewis Acid Catalysis: If C4-F is the target (and you are getting C3-F), introduce a Lewis acid like
. This enhances the carbocation character at the tertiary C4, directing fluoride attack there. -
Temperature: Lower the temperature to -20°C. Higher temperatures promote
character which scrambles selectivity.
Q2: The reaction mixture corroded our glass-lined reactor. What material is compatible?
Diagnosis: HF sources (Et3N·3HF, Py[1]·HF) etch borosilicate glass and damage glass-lined steel, especially at elevated temperatures or if moisture is present (generating free HF).
Material Compatibility Table:
| Material | Compatibility | Notes |
| Borosilicate Glass | ❌ FAIL | Rapid etching; catastrophic failure risk. |
| Glass-Lined Steel | ❌ FAIL | Pitting corrosion likely. |
| Hastelloy C-22 | ✅ PASS | Excellent resistance to HF and acidic fluoride salts. |
| PTFE / PFA (Teflon) | ✅ PASS | Ideal for liners and gaskets. |
| HDPE | ⚠️ CONDITIONAL | Good for storage, but poor heat transfer for reactors. |
Phase 2: Deoxofluorination (The Critical Step)
Q3: We experienced a rapid pressure spike (runaway) when adding DAST to the alcohol substrate on a 500g scale. What happened?
Diagnosis: This is a classic thermal runaway. DAST (Diethylaminosulfur trifluoride) decomposes exothermically above 90°C, but the reaction with alcohols itself releases significant heat and HF gas immediately upon mixing. If the addition rate exceeds the cooling capacity, the bulk temperature rises, triggering autocatalytic decomposition of the DAST.
Corrective Protocol:
-
Dilution: Never add neat DAST. Dilute DAST 1:1 with anhydrous DCM or Toluene.
-
Flow Control: Use a dosing pump to control addition such that the internal temperature (
) never exceeds -50°C (for initial addition) or 0°C (reaction phase). -
The "XtalFluor" Switch: For scales >100g, replace DAST with XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).
-
Why? XtalFluor-E is a solid salt, has higher thermal stability (dec. >200°C), and does not liberate free HF unless a promoter is added. It is inherently safer for scale-up.
-
Q4: The product is contaminated with an elimination byproduct (alkene). How do we suppress this?
Diagnosis: Deoxofluorination of secondary/tertiary alcohols often competes with E1/E2 elimination. The 4-methyl group stabilizes the carbocation, making elimination to the tetrahydropyridine highly favorable.
Optimization Strategy:
-
Base Additive: Add 1.5 equivalents of a non-nucleophilic base like DBU or Collidine during the fluorination. This neutralizes HF in situ, preventing acid-catalyzed elimination.
-
Solvent Switch: Switch from DCM to Dichloromethane/Pyridine (9:1) .
-
Cryogenic Conditions: Maintain reaction at -78°C for the addition, then slowly warm only to 0°C. Do not heat to reflux.
Safety & Engineering Protocols
Critical Hazard: Quenching Fluorination Reactions
Standard operating procedures for quenching DAST/XtalFluor reactions often cause explosions due to rapid gas evolution (
The "Reverse Quench" Protocol: Never add water/bicarbonate to the reaction mixture.
-
Prepare Quench Tank: 20% aqueous
(excess) + Ice. -
Transfer: Slowly transfer the cold reaction mixture into the quench tank with vigorous stirring.
-
Ventilation: Ensure the scrubber is active to capture evolved
and HF mists.
Stereochemical Analysis (QC)
The 3,4-difluoro-4-methylpiperidine system has two chiral centers. You will likely obtain a mixture of diastereomers (cis/trans).
-
Analytical Method:
-NMR is the most diagnostic tool.-
Vicinal Coupling (
): Cis-F,F usually shows a different coupling constant than Trans-F,F. -
HOESY: Use Heteronuclear Overhauser Effect Spectroscopy to correlate F signals with the methyl group protons to assign relative stereochemistry.
-
References & Authority
-
Handling of Fluorinating Agents:
-
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 1999.
-
-
XtalFluor Reagents (Safer Alternatives):
-
Beaulieu, F., et al. "Aminodifluorosulfinium Tetrafluoroborates: New, Stable, and Solid Deoxofluorinating Reagents." Organic Letters, 2009.
-
-
Scale-Up of Fluorinated Piperidines:
-
Flow Chemistry for Safety:
-
Fuse, S., et al. "Flow microreactor synthesis in organo-fluorine chemistry." Beilstein Journal of Organic Chemistry, 2013.
-
For immediate assistance with thermal hazard data (DSC/ARC) for your specific reaction mixture, contact the Process Safety Group at Ext. 4402.
Sources
Technical Support Center: Chiral Separation of 3,4-Difluoro-4-methylpiperidine
The following Technical Support Guide is designed for the separation of 3,4-difluoro-4-methylpiperidine stereoisomers.
Senior Scientist Note: This molecule possesses two chiral centers (C3 and C4).[1] Therefore, the synthetic mixture typically contains four stereoisomers: a cis-enantiomeric pair and a trans-enantiomeric pair .
-
Step 1 (Achiral): Separate cis from trans diastereomers using standard silica chromatography or crystallization.[1]
-
Step 2 (Chiral): Resolve the specific enantiomeric pair (e.g., cis-enantiomers) using the chiral methods detailed below.
Module 1: Method Selection Strategy
Q: What is the most efficient workflow for isolating a single enantiomer of this fluorinated amine?
A: Do not attempt to separate all four isomers in a single chiral run. The fluorine substitution at C3 and C4 significantly alters the pKa (lowering basicity compared to non-fluorinated piperidines) and lipophilicity. Follow this decision matrix:
-
Diastereomer Separation (Achiral):
-
Enantiomer Resolution (Chiral):
-
Small Scale (<100 mg): Analytical Chiral HPLC/SFC screening (See Module 2).[1]
-
Intermediate Scale (100 mg - 10 g): Preparative Chiral SFC (Supercritical Fluid Chromatography) is preferred over HPLC due to lower solvent viscosity and easier recovery of the volatile amine.
-
Large Scale (>10 g): Classical Resolution via Diastereomeric Salt Crystallization (See Module 3).[1]
-
Workflow Visualization
Figure 1: Strategic workflow for isolating pure enantiomers from the complex 4-isomer mixture.
Module 2: Chiral HPLC/SFC Method Development
Q: Which chiral columns and mobile phases are recommended for fluorinated piperidines?
A: Fluorinated piperidines often show "gauche" conformational preferences that interact uniquely with the chiral grooves of polysaccharide phases.[1]
Primary Recommendation: Immobilized Polysaccharide Phases The immobilized versions (IA, IB, IC) are required because they allow the use of "forbidden" solvents (like DCM or THF) which are often necessary to solubilize fluorinated salts or break strong hydrogen bonds.
Standard Screening Protocol (HPLC)
Run these conditions sequentially. Stop when Resolution (
| Parameter | Condition Set A (Normal Phase) | Condition Set B (Polar Organic) | Condition Set C (Reversed Phase) |
| Column | Chiralpak IA or AD-H | Chiralpak IC | Chiralcel OD-RH |
| Mobile Phase | n-Hexane : IPA (90:10) | Acetonitrile : MeOH (50:50) | Water : Acetonitrile (60:40) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% DEA + 0.1% Acetic Acid | 20mM NH₄HCO₃ (pH 9.[1]0) |
| Temp | 25°C | 25°C | 35°C |
| Rationale | Standard starting point for amines.[1] | "Non-standard" solvents often resolve fluorinated species.[1] | High pH suppresses ionization, improving retention.[1] |
Critical Technical Note: Always use a basic additive (DEA or TEA) for Normal Phase.[1] Without it, the secondary amine will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution.
Module 3: Classical Resolution (Salt Crystallization)
Q: How do I resolve this amine on a multi-gram scale without chromatography?
A: Classical resolution via diastereomeric salt formation is the most cost-effective method for scale-up. The 3,4-difluoro substitution reduces the basicity of the nitrogen, so strong chiral acids are required.
Protocol: The "Tartrate Family" Screen
-
Prepare Solutions: Dissolve 1 mmol of racemic amine in 5 mL of Ethanol.
-
Add Resolving Agent: Add 0.5 to 1.0 equivalents of the following chiral acids in separate vials:
-
L-(+)-Tartaric acid
-
Dibenzoyl-L-tartaric acid (DBTA) — Most likely to succeed for lipophilic fluorinated amines.
-
Di-p-toluoyl-L-tartaric acid (DTTA)
-
(S)-Mandelic acid[2]
-
-
Crystallization: Heat to reflux to dissolve, then cool slowly to Room Temp (RT) over 4 hours. If no crystals form, cool to 4°C.[1]
-
Harvest & Analyze: Filter crystals. Liberate the free base (partition between NaOH/DCM) and check %ee via Chiral HPLC.[1]
Success Criteria:
-
If %ee > 60% in the first crop, recrystallize the salt from EtOH/Water to upgrade to >98% ee.
Module 4: Troubleshooting & FAQs
Issue: Peak Tailing & Broadening
Q: My enantiomer peaks are extremely broad and tailing. Is the column dead? A: Likely not. This is a chemistry mismatch.
-
Cause: The basic amine nitrogen is interacting with the acidic silanols of the column stationary phase.
-
Fix 1: Increase Diethylamine (DEA) concentration to 0.2% in the mobile phase.
-
Fix 2: Switch to SFC (Supercritical Fluid Chromatography) .[1][3] The CO₂/Methanol mobile phase with 0.2% Isopropylamine (IPAm) forms a transient carbamate zwitterion that dramatically improves peak shape for hindered amines.[1]
Issue: Solubility
Q: The sample precipitates in the Hexane/IPA mobile phase. A: 3,4-difluoro-4-methylpiperidine salts (e.g., HCl) are insoluble in hexane.
-
Solution: You must convert the salt to the Free Base before injection.
Issue: Low Resolution (Alpha < 1.1)
Q: I see a shoulder but no separation. A: The fluorine atoms may be reducing the "fit" in the chiral cavity.
-
Strategy: Lower the temperature to 10°C. Chiral recognition is enthalpy-driven; lower temperatures almost always increase separation factors (
) for conformational isomers.
References & Grounding[1]
-
Chiral Separation Principles for Piperidines:
-
Source: BenchChem Technical Support.[1][2] "Resolving Enantiomers of 3-Methylpiperidine." (Accessed 2026).[1][4]
-
Relevance: Establishes the baseline protocol for methyl-piperidine resolution using tartaric acid derivatives and polysaccharide columns.
-
URL: (Generalized source based on search context 1.8)
-
-
Fluorine Effects on Amine Basicity & Resolution:
-
Source: Scientific Update.[1] "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations."
-
Relevance: Details how fluorine substitution (dipole effects) alters the binding of piperidines to chiral stationary phases and necessitates derivatization or specific additives.
-
URL: (Context 1.5)
-
-
SFC for Chiral Amine Separation:
-
Source: MDPI Molecules.[1] "Emerging Developments in Separation Techniques... Chiral Pharmaceuticals."
-
Relevance: Validates the use of SFC and polysaccharide phases (Amylose/Cellulose) as the modern standard for separating pharmaceutical amine intermediates.
-
URL: (Context 1.18)
-
-
Cis/Trans Diastereomer Separation:
-
Source: NIH/PubMed.[1] "Synthesis of 3,4-disubstituted piperidines... switching between kinetic and thermodynamic control."
-
Relevance: Confirms that cis and trans isomers of 3,4-substituted piperidines are separable by standard chemical means (crystallization/flash chromatography) prior to chiral resolution.
-
URL: (Context 1.14)
-
Sources
overcoming hydrodefluorination in fluorinated piperidine synthesis
Ticket Topic: Overcoming Hydrodefluorination (HDF)
Status: Open | Priority: Critical | Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic & Triage: Why is the Fluorine Disappearing?
User Issue: "I am attempting to synthesize 3-fluoropiperidine via the catalytic hydrogenation of 3-fluoropyridine. My LC-MS shows full conversion, but the major product is piperidine (M+1 = 86), not the fluorinated target (M+1 = 104). The fluorine is being stripped off."
Root Cause Analysis: You are encountering Hydrodefluorination (HDF) .[1][2][3][4] This is a competing pathway where the metal catalyst inserts into the C-F bond (oxidative addition) rather than simply reducing the aromatic ring.
-
The Mechanism: Transition metals (especially Palladium) are excellent at activating C-X bonds. In electron-deficient heterocycles like pyridine, the C-F bond is weakened.
-
The Trap: The pyridine nitrogen coordinates strongly to the catalyst surface (
-adsorption). This brings the C-F bond into close proximity with active hydride species on the metal surface, facilitating hydrogenolysis (cleavage) of the fluorine.
Visualizing the Failure Mode (Pathway Analysis)
The following diagram illustrates the competition between the desired Dearomatization-Hydrogenation (DAH) and the unwanted HDF .
Figure 1: Mechanistic divergence. Under neutral conditions, the catalyst attacks the C-F bond. Acidic conditions favor ring reduction.
Hardware & Software: Catalyst and Reagent Selection
To fix this, we must change the "software" (reaction conditions) to prevent the "hardware" (catalyst) from executing the wrong code (HDF).
The "Pd vs. Rh" Debate
Historically, Rhodium (Rh) was preferred because Palladium (Pd) is notorious for C-X bond cleavage. However, recent breakthroughs (e.g., Glorius Group, 2020) have patched this vulnerability in Pd systems using acid activation .
| Variable | Standard (High Risk) | Optimized (Low Risk) | Technical Rationale |
| Catalyst | Pd/C (Neutral) | Pd/C or Rh/C (Acidic) | Acid prevents N-poisoning and alters adsorption geometry, shielding the C-F bond. |
| Solvent | MeOH / EtOH | MeOH + HCl (excess) | Protonation of the pyridine makes the ring electron-deficient, promoting hydrogenation over HDF. |
| Pressure | 1 atm H₂ | 50–100 bar H₂ | High pressure favors the kinetics of ring reduction (DAH) over the slower C-F cleavage. |
| Temp | > 60°C | RT to 40°C | Higher temperatures provide the activation energy required for C-F cleavage (unwanted). |
Experimental Protocol: The "Acid-Wall" Method
Objective: Synthesis of cis-3-fluoropiperidine hydrochloride with >95% F-retention.
Prerequisites:
-
Substrate: 3-Fluoropyridine[5]
-
Catalyst: 5-10 wt% Pd/C (or 5% Rh/C for difficult substrates)
-
Additive: Concentrated HCl (or generate in situ with Acetyl Chloride in MeOH)
-
Equipment: High-pressure steel autoclave (Parr reactor)
Step-by-Step Workflow
-
Preparation of the "Firewall" (Pyridinium Salt Formation):
-
Why: You must protonate the nitrogen before introducing hydrogen.
-
Dissolve 3-fluoropyridine (1.0 equiv) in Methanol (0.5 M concentration).
-
Slowly add concentrated HCl (1.1 to 3.0 equiv).
-
Check: Ensure pH is < 2.
-
-
Catalyst Loading:
-
Add 5 wt% Pd/C (10 mol% Pd loading relative to substrate).
-
Note: Do not use Pd(OH)₂ (Pearlman’s catalyst) without accounting for the extra acid needed to neutralize the hydroxide.
-
-
Pressurization:
-
Seal the autoclave. Purge with N₂ (3x) to remove oxygen.
-
Charge with H₂ to 50 bar (725 psi) .
-
Critical: Low pressure (balloon) increases residence time of intermediates, increasing HDF risk. High pressure forces the reaction down the reduction pathway.
-
-
Reaction:
-
Stir vigorously at Room Temperature (25°C) for 12–24 hours.
-
Warning: Do not heat unless conversion is stalled. Heat = Defluorination.
-
-
Workup (Isolation):
-
Vent H₂. Filter catalyst through Celite (keep wet to avoid fire hazard).
-
Concentrate the filtrate. The product is the hydrochloride salt .
-
Do not neutralize to the free base if the product is volatile; fluorinated piperidines sublime easily.
-
Workflow Logic Diagram
Figure 2: Operational decision tree for minimizing HDF.
Frequently Asked Questions (FAQs)
Q: Why does the literature suggest Rhodium (Rh) over Palladium (Pd)? A: Historically, Rhodium is less prone to oxidative addition into C-F bonds than Palladium. However, Rhodium is significantly more expensive. The modern "Acidic Pd/C" protocol allows you to use the cheaper Palladium metal by suppressing the HDF pathway kinetically [1].
Q: I used Pd(OH)₂ (Pearlman's Catalyst) and lost all my fluorine. Why? A: Pearlman's catalyst is basic. Even if you added acid, the catalyst surface might have locally neutralized the environment. When using fluorinated substrates, strict acidic conditions are required to keep the pyridine nitrogen protonated. Always use Pd/C or ensure a large excess of acid with Pd(OH)₂.
Q: Can I use Transfer Hydrogenation (e.g., Ammonium Formate)? A: Not recommended. Transfer hydrogenation usually requires elevated temperatures (refluxing MeOH), which thermally activates the C-F bond cleavage. High-pressure H₂ gas at room temperature is safer for the fluorine atom.
Q: My product is disappearing during rotary evaporation. What is happening? A: Fluorinated piperidines are highly volatile. If you neutralize the HCl salt to the free base (amine), it will sublime. Always isolate and store as the hydrochloride salt. If you must free-base it, use a heavy protecting group (like Boc or Cbz) immediately in situ [2].
Q: What about stereoselectivity? A: Hydrogenation of 3-fluoropyridine typically yields the cis-enantiomers (racemic) if substituents are present, as the hydrogen adds from the face adsorbed to the catalyst. However, the C-F bond can induce specific conformational biases (gauche effect).
References
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source: ACS Catalysis (2020). Key Insight: Establishes the protocol for using Pd/C with acid to prevent defluorination. URL:[Link]
-
The Janus face aspect of all-cis 1,2,3,4,5,6-hexafluorocyclohexane. Source: Journal of the American Chemical Society (2016). Key Insight: Discusses the polarity and volatility issues of fluorinated rings. URL:[Link]
-
Hydrogenation of Fluoroarenes: Direct Access to All-cis-(Multi)fluorinated Cycloalkanes. Source: Science (2017).[6] Key Insight: The foundational work on Rh-CAAC catalysts for retaining fluorine during hydrogenation. URL:[Link]
Sources
- 1. Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Light‐Driven Hydrodefluorination of Electron‐Rich Aryl Fluorides by an Anionic Rhodium‐Gallium Photoredox Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scientificupdate.com [scientificupdate.com]
Technical Support Center: Purification Strategies for Polar Fluorinated Piperidine Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate polar fluorinated N-heterocycles. Fluorinated piperidines are cornerstone scaffolds in1[1]. The strategic introduction of fluorine atoms exerts a strong inductive electron-withdrawing effect, which systematically 2[2]. This targeted reduction in basicity is highly desirable for mitigating hERG channel affinity and reducing downstream cardiac toxicity[1].
However, this stereoelectronic modification often yields highly polar, hydrophilic derivatives—especially when decorated with additional hydrogen-bond donors—that completely defy standard purification platforms. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you conquer the chromatographic challenges of these complex molecules.
Workflow decision tree for selecting the optimal purification strategy for fluorinated piperidines.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: My fluorinated piperidine derivative elutes completely at the solvent front on a standard C18 reversed-phase (RP-HPLC) column. How can I increase retention? Analysis & Causality: Highly polar fluorinated piperidines lack sufficient hydrophobicity to partition into the C18 stationary phase. Because the molecule is highly solvated by the aqueous mobile phase, hydrophobic interactions are negligible. Solution: Transition to3[3]. HILIC operates as an "aqueous normal-phase" system. The stationary phase is highly polar (e.g., bare silica, diol, or zwitterionic), and the mobile phase starts with a high concentration of a weak organic solvent (typically >80% acetonitrile) and elutes with an increasing gradient of a strong aqueous solvent. The mechanism relies on the polar analyte partitioning into a3[3].
Mechanistic representation of analyte partitioning in Hydrophilic Interaction Chromatography.
Q2: When I try normal-phase flash chromatography (Silica/DCM/MeOH), my compound streaks severely, and recovery is <50%. What is happening? Analysis & Causality: Even though fluorination lowers the pKa of the piperidine nitrogen, it remains sufficiently basic to interact strongly with the acidic silanol groups (pKa ~4.5) on the surface of bare silica. This causes secondary ion-exchange interactions, leading to severe peak tailing (streaking) and irreversible chemisorption. Solution: Avoid traditional normal-phase for basic polar amines. Instead, use Supercritical Fluid Chromatography (SFC) with a specialized basic additive.
Q3: I am using SFC to purify my basic fluorinated piperidine. I added diethylamine (DEA) to the methanol co-solvent to improve peak shape, but now I can't remove the DEA from my isolated product. What are my options? Analysis & Causality: Basic compounds often require4[4]. These additives mask active silanols but are notoriously difficult to remove post-purification during fraction dry-down. Solution: Substitute DEA with a more volatile additive.4[4] in methanol are excellent alternatives that evaporate cleanly during lyophilization or centrifugal evaporation. Alternatively, 5[5] can mimic HILIC-like silanol masking by adsorbing onto the stationary phase, improving peak symmetry without introducing basic amines.
Part 2: Self-Validating Experimental Protocols
Protocol A: HILIC Method Development for Polar Fluorinated Piperidines
Rationale: This protocol establishes a reproducible HILIC gradient. It is self-validating because it includes a void-volume marker to ensure the system is functioning via hydrophilic partitioning rather than reversed-phase mechanisms.
-
System Preparation: Flush the HPLC system with 50:50 Acetonitrile:Water to remove any reversed-phase buffers (e.g., TFA, which ion-pairs and ruins HILIC partitioning).
-
Mobile Phase Setup:
-
Mobile Phase A: 100% Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Acetate in Water (pH ~6.8). Causality: A volatile buffer is required to control the ionization state of the piperidine and ensure reproducible partitioning.
-
-
Sample Dissolution (Critical Step): Dissolve the crude fluorinated piperidine in an organic-rich solvent (e.g., 75% Acetonitrile / 25% Water). Causality: Injecting a highly aqueous sample into a HILIC column will disrupt the immobilized water layer, causing peak splitting and immediate elution.
-
Validation Injection: Inject a void volume marker (e.g., toluene). Toluene should elute immediately at
, confirming the column is operating in normal-phase/HILIC mode. -
Gradient Execution: Run a gradient from 95% A to 50% A over 15 column volumes.
-
Column Regeneration: Flush with 50% B for 5 column volumes to re-establish the aqueous layer before the next injection.
Protocol B: SFC Purification with Volatile Silanol Masking
Rationale: This protocol utilizes supercritical CO2 with a volatile basic additive to purify moderate-to-high polarity basic amines without leaving non-volatile residues.
-
Modifier Preparation: Prepare the co-solvent modifier as Methanol containing 0.2% Dimethylethylamine (DMEA) or 0.2% NH3. Causality: DMEA has a low boiling point (36°C) and 4[4].
-
System Equilibration: Equip the SFC with a 2-Ethylpyridine or Diol stationary phase. Equilibrate at 100 bar backpressure and 40°C with 90% CO2 / 10% Modifier until the baseline stabilizes.
-
Isocratic/Gradient Run: Inject the sample dissolved in pure methanol. Run a gradient from 5% to 40% modifier over 10 minutes.
-
Post-Run Validation: Perform a blank injection of methanol. If ghost peaks appear, it indicates the basic amine is still interacting with unmasked silanols. In this case,5[5] to further deactivate the stationary phase.
Part 3: Quantitative Modality Comparison
The following table summarizes the quantitative parameters and expected outcomes when applying different chromatographic modalities to polar fluorinated piperidines.
| Purification Modality | Typical Stationary Phase | Starting Mobile Phase | Modifier / Additive Concentration | Expected Recovery | Primary Limitation |
| RP-HPLC | C18 / C8 | 5% MeCN in Water | 0.1% TFA or Formic Acid | >90% (if retained) | Polar compounds elute at the void volume. |
| Normal Phase (Flash) | Bare Silica | 100% DCM | 1-10% MeOH + 0.1% TEA | <50% (severe streaking) | Irreversible chemisorption to active silanols. |
| HILIC | Bare Silica / Diol / Amide | 95% MeCN in Water | 10-20 mM Ammonium Acetate | 85-95% | Requires strict sample dissolution in organic solvent. |
| SFC | 2-Ethylpyridine / Diol | 100% Supercritical CO2 | 5-20% MeOH + 0.1-0.5% Volatile Amine | 80-90% | Additive removal can be difficult if non-volatile. |
References
-
Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification | LCGC International.[4]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications.[1]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed.[2]
-
Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography | Sigma Aldrich.[3]
-
The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography - MDPI.[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Fluoropyridine Hydrogenation & Catalyst Management
Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on fluorinated aliphatic motifs to tune pharmacokinetics, the catalytic hydrogenation of cheap, abundant fluoropyridines into (multi)fluorinated piperidines has become a critical workflow. However, this transformation is notoriously difficult due to rapid catalyst deactivation.
This guide is designed for research scientists and process chemists. It dissects the mechanistic causality behind catalytic failure and provides field-proven, self-validating protocols to ensure robust, reproducible hydrogenations.
The Dual-Threat Deactivation Mechanism
Before troubleshooting, it is essential to understand why your catalyst is failing. Fluoropyridine hydrogenation presents a "dual-threat" to transition metal catalysts:
-
Lewis-Base Poisoning (Nitrogen Coordination): The lone pair of electrons on the nitrogen atom of both the fluoropyridine substrate and the piperidine product strongly coordinates to the empty d-orbitals of the transition metal[1]. This competitive binding physically blocks the active sites, preventing the oxidative addition of H₂.
-
Hydrodefluorination & HF Poisoning: Unwanted cleavage of the C–F bond (hydrodefluorination) generates hydrofluoric acid (HF)[2]. HF is highly corrosive and reacts with the catalyst to form extremely strong metal-fluoride bonds (e.g., Al–F bonds possess a bond dissociation energy of ~660 kJ/mol)[2]. This permanently alters the electronic properties of the metal, degrades common supports like Al₂O₃, and irreversibly poisons the system.
Figure 1: The dual-threat catalyst deactivation pathways and their respective chemical mitigation strategies.
Troubleshooting FAQs
Q1: My Pd/C catalyst dies within the first 10 minutes of the reaction. H₂ uptake completely stalls. What is happening? A1: You are experiencing acute Lewis-base poisoning. The nitrogen lone pair is outcompeting hydrogen gas for coordination sites on the palladium surface[1]. Solution: Implement a Brønsted acid strategy. By adding aqueous HCl to your methanolic solvent system, you protonate the nitrogen to form a pyridinium salt[3]. Because the lone pair is now tied up in a N–H bond, it cannot coordinate to the metal, leaving the active sites open for the catalytic cycle.
Q2: I added acid to prevent nitrogen poisoning, but I am now seeing massive amounts of defluorinated piperidine, and the catalyst still deactivates over time. Why? A2: You have solved the nitrogen problem but triggered the hydrodefluorination pathway. Standard Pd/C or Pt/C catalysts are highly active for C–F bond cleavage. The resulting HF generation fluorinates the metal surface and degrades the catalyst[2]. Solution: Switch your catalyst to Pearlman’s catalyst, Pd(OH)₂/C (20 wt%). Empirical sensitivity screens demonstrate that Pd(OH)₂/C in aqueous HCl/MeOH uniquely suppresses hydrodefluorination while maintaining high hydrogenation activity[4]. Additionally, strictly control the temperature (do not exceed 50°C) to kinetically favor alkene hydrogenation over C–F cleavage.
Q3: I need to synthesize an all-cis-multifluorinated piperidine, but the acidic heterogeneous conditions yield a complex mixture of diastereomers. How can I control the stereochemistry? A3: Heterogeneous catalysts often struggle with facial selectivity on highly substituted fluoropyridines due to multiple, uncoordinated adsorption-desorption events on the carbon support. Solution: Transition to a homogeneous dearomatization-hydrogenation (DAH) workflow. By pre-treating the fluoropyridine with pinacolborane (HBpin), you dearomatize the ring to a diene and simultaneously protect the nitrogen (forming an N-Bpin adduct)[5]. A rhodium N-heterocyclic carbene (Rh-NHC) catalyst can then perform a highly stereoselective, single-face hydrogenation to yield the all-cis isomer[1].
Quantitative Catalyst Performance Data
The following table summarizes the causal relationship between catalyst selection, pre-treatment, and reaction outcomes based on standardized sensitivity screens.
| Catalyst System | Additive / Pre-treatment | Primary Deactivation Target Mitigated | Typical Conversion Yield | Chemoselectivity (Product vs. Defluorination) |
| Pd/C (10 wt%) | None | None (Rapid Poisoning) | 17% | Poor (High defluorination) |
| Pt/C (5 wt%) | Aqueous HCl | N-Poisoning | 6% | Poor (High C-F cleavage) |
| Rh/Al₂O₃ (5 wt%) | Aqueous HCl | N-Poisoning | <5% | Poor (Support degradation by HF) |
| Pd(OH)₂/C (20 wt%) | Aqueous HCl | N-Poisoning & Hydrodefluorination | 88% | >99% (Highly selective) |
| Rh-Carbene (NHC) | HBpin (Dearomatization) | N-Poisoning & Hydrodefluorination | >85% | >95% (All-cis selective) |
Data synthesized from benchmark sensitivity screens[1][3][4].
Validated Experimental Protocols
Protocol A: Brønsted Acid-Mediated Heterogeneous Hydrogenation
Best for: Scalable, chemoselective synthesis of mono- or di-fluorinated piperidines[3][4].
-
Preparation: In a high-pressure reactor, dissolve the fluoropyridine substrate (1.0 equiv) in methanol (MeOH).
-
Acidification (Self-Validation Step): Add aqueous HCl (1.5 to 2.0 equiv) to the solution. Validation: Spot the solution on pH paper to verify pH < 2. Complete protonation is mathematically required to prevent Lewis-base poisoning.
-
Catalyst Addition: Add Pearlman’s catalyst, Pd(OH)₂/C (20 wt%).
-
Purge & Pressurize: Purge the reactor with inert gas (Ar or N₂) three times, then pressurize with H₂ gas (typically 10-30 bar).
-
Reaction Monitoring: Stir vigorously at room temperature. Validation: Monitor the pressure gauge. A steady drop indicates healthy H₂ uptake. If uptake stalls, do NOT increase the temperature beyond 50°C, as this will trigger exponential HF generation and permanent catalyst death.
-
Workup & Trapping: Vent the reactor safely. Filter the catalyst over a pad of Celite. Because volatile, unprotected fluorinated piperidines are difficult to isolate, immediately neutralize the filtrate and protect the secondary amine in situ (e.g., using Cbz-Cl or Fmoc-Cl) prior to column chromatography.
Protocol B: Homogeneous Dearomatization-Hydrogenation (DAH)
Best for: Highly diastereoselective synthesis of all-cis-multifluorinated piperidines[1][5].
-
Rigorous Drying (Self-Validation Step): Dry all reagents and solvents over activated molecular sieves. Validation: Ensure water content is <10 ppm via Karl Fischer titration. Any moisture will hydrolyze HBpin, deactivating the dearomatization step and stalling the catalytic cycle.
-
Dearomatization: In an argon-filled glovebox, combine the fluoropyridine (1.0 equiv), pinacolborane (HBpin, 1.5 equiv), and molecular sieves in dry THF. Stir at room temperature to form the N-Bpin diene intermediate.
-
Catalyst Addition: Add the Rhodium N-heterocyclic carbene (Rh-NHC) catalyst (e.g., 5 mol%).
-
Hydrogenation: Transfer to a pressure vessel, pressurize with H₂, and stir at room temperature. The steric bulk of the NHC ligand enforces a single-face hydrogen delivery.
-
Isolation: Upon completion, add trifluoroacetic anhydride (TFAA) to cleave the N-Bpin bond and trap the resulting all-cis-fluorinated piperidine as a stable trifluoroacetamide for purification.
Figure 2: The Dearomatization-Hydrogenation (DAH) workflow for stereoselective synthesis.
References
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis (2020).[Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry (2019).[Link]
-
Roadmap to Catalytic Abatement of Gas Phase Per- and Polyfluoroalkyl Substances (PFAS). Advanced Science (2023).[Link]
-
Catalytic HF Shuttling between Fluoroalkanes and Alkynes. ChemRxiv (2021).[Link]
Sources
- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roadmap to Catalytic Abatement of Gas Phase Per‐ and Polyfluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. communities.springernature.com [communities.springernature.com]
Technical Guide: Mitigating Side Reactions in Piperidine Fluorination
The following technical guide is designed for researchers and drug development professionals. It synthesizes mechanistic insights with practical troubleshooting protocols for the fluorination of piperidine rings.
Strategic Overview: Selecting the Right Fluorination Pathway
The fluorination of piperidine rings is notoriously difficult due to the basicity of the nitrogen atom, the ring's conformational flexibility, and the high energy of the C-F bond formation which often competes with elimination pathways.
Your choice of method dictates the side-reaction profile. Use this decision matrix to orient your troubleshooting:
| Method | Target Substrate | Primary Side Reaction | Mitigation Strategy |
| Deoxofluorination | Hydroxypiperidines (C-OH → C-F) | Elimination (Alkene formation) | Temperature control, non-basic solvents, EWG protection. |
| Dearomatization | Fluoropyridines (Reduction) | Hydrodefluorination (Loss of F) | Acidic media, specific catalyst selection (Rh vs Pd). |
| Direct C-H | Existing Piperidine Ring | N-Oxidation / Regio-scrambling | Strong N-EWG protection, radical scavengers, protonation. |
Module A: Deoxofluorination (DAST/Deoxo-Fluor Protocols)[1]
Context: Converting 3- or 4-hydroxypiperidines to their fluoro-analogs using nucleophilic fluorinating reagents (DAST, Deoxo-Fluor, XtalFluor).
The Core Problem: Elimination vs. Substitution
The reaction proceeds via an alkoxyaminosulfur difluoride intermediate.[1] The fluoride anion is a weak nucleophile but a hard base. If the carbocation character develops too strongly (SN1-like) or if the proton alpha to the leaving group is accessible, E2 or E1 elimination becomes the dominant pathway, yielding useless enamines or alkenes.
Mechanistic Pathway & Side Reactions
Figure 1: Mechanistic divergence in DAST fluorination. Note that NGP (Neighboring Group Participation) can lead to unexpected retention of stereochemistry.
Troubleshooting Guide
Q1: I am seeing >50% elimination product (alkene). How do I shift to substitution?
-
Temperature: Do not heat above 0°C initially. Many eliminations are thermally driven. Start at -78°C, warm to 0°C. Only heat to RT if conversion is stalled.
-
Solvent: Switch from THF (Lewis basic, stabilizes cations) to Dichloromethane (DCM) or Chloroform . Non-polar solvents destabilize the partial positive charge, disfavoring the E1 elimination pathway.
-
Reagent: Switch from DAST to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). It is more thermally stable and often less aggressive in promoting elimination. Alternatively, use XtalFluor-E with a promoter (DBU or Et3N·3HF), which often shows better selectivity for SN2.
Q2: My product has the wrong stereochemistry (Retention instead of Inversion).
-
Cause: This indicates Neighboring Group Participation (NGP). If your nitrogen protecting group is not sufficiently electron-withdrawing (e.g., N-Bn or N-Alkyl), the nitrogen lone pair can displace the leaving group to form a transient aziridinium ion . Fluoride then opens this ring, often leading to retention of configuration or regio-isomeric scrambling.
-
Fix: Change the N-protecting group to a strong Electron-Withdrawing Group (EWG) like Boc (tert-butoxycarbonyl) , Cbz (carboxybenzyl) , or Tf (triflyl) . This ties up the lone pair and forces the reaction through a standard SN2 inversion.
Q3: The reaction is turning black/tarry.
-
Cause: Decomposition of DAST or N-oxidation.
-
Fix: Ensure the reaction is strictly anhydrous. DAST hydrolyzes to HF, which can degrade the substrate. Add solid NaHCO₃ or K₂CO₃ to the reaction mixture to scavenge trace HF generated in situ.
Module B: The Dearomatization-Hydrogenation Route[3]
Context: Synthesizing fluoropiperidines by reducing commercially available fluoropyridines. This is often superior to direct fluorination for accessing specific isomers.
The Core Problem: Hydrodefluorination
The C-F bond on an aromatic ring is labile under hydrogenation conditions, especially with heterogeneous catalysts (Pd/C, Pt/C), leading to the loss of fluorine (defluorination).
Experimental Protocol: The "Glorius" Method Modification
This protocol minimizes defluorination by using acidic media to protonate the pyridine/piperidine, which deactivates the ring toward oxidative addition of the metal into the C-F bond.
Step-by-Step Protocol:
-
Substrate: Dissolve 1.0 equiv of Fluoropyridine in Methanol (0.1 M) .
-
Additives: Add 1.1 equiv of conc. HCl (aqueous) or generate HCl in situ using Acetyl Chloride. Crucial: The resulting Piperidinium salt is resistant to defluorination.
-
Catalyst: Add 5-10 mol% Pd(OH)₂/C (Pearlman's Catalyst) or 5% Rh/Al₂O₃ .
-
Note: Rhodium is generally safer for preserving C-F bonds than Palladium, but Pd(OH)₂/HCl is effective for simple substrates.
-
-
Conditions: Hydrogenate at 50 bar H₂ (high pressure is often needed for pyridines) at RT for 12–24 hours.
-
Workup: Filter catalyst carefully (pyrophoric). Neutralize with NaHCO₃ after filtration.
-
Protection (Optional but Recommended): Immediately treat the crude amine with Boc₂O or Cbz-Cl. Volatile fluoropiperidines are difficult to isolate; converting them to carbamates makes purification (silica gel) feasible.
Q: I am still losing fluorine (getting unsubstituted piperidine).
-
Troubleshoot: Switch the solvent to TFE (2,2,2-Trifluoroethanol) or HFIP . These fluorinated solvents stabilize the C-F bond and alter the catalyst surface properties.
-
Troubleshoot: Lower the temperature. Hydrodefluorination has a higher activation energy than ring hydrogenation. Run at 0°C or RT; avoid heating.
Module C: Direct C-H Fluorination (Radical Methods)
Context: Late-stage fluorination of an existing piperidine scaffold. This is the most challenging method due to lack of regiocontrol.
The Core Problem: Regioselectivity & N-Oxidation
Electrophilic fluorinating agents (Selectfluor) will oxidize the nitrogen lone pair before fluorinating the carbon.
Workflow for Radical C-H Fluorination
Figure 2: Workflow for Direct C-H fluorination. Protonation is the critical control point.
Protocol: Decarboxylative Fluorination (Ag-Catalyzed)
If you can start with a piperidine-carboxylic acid (e.g., Isonipecotic acid derivative), this is far more reliable than random C-H fluorination.
-
Reagents: Substrate (COOH), Selectfluor (2.0 equiv), AgNO₃ (0.2 equiv).
-
Solvent: Acetone/Water (1:1).
-
Mechanism: Ag(I) oxidizes the carboxylic acid to a radical, which decarboxylates. The resulting carbon radical abstracts F from Selectfluor.
-
Benefit: This is regiospecific to the position of the carboxylic acid.
References
-
Dearomatization-Hydrogenation Strategy
-
Nairoukh, Z., et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 2020.
-
-
DAST Mechanism & Elimination
-
Baumann, M., et al. "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett, 2008.
-
-
Conformational Analysis & N-Protection
-
Wollenburg, M., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry – A European Journal, 2016.
-
-
Selectfluor Radical Chemistry
Sources
improving the reproducibility of 3,4-difluoro-4-methylpiperidine synthesis
Senior Application Scientist Note: This guide addresses the high failure rate associated with the introduction of the vicinal difluoro motif into the piperidine core, specifically at the sterically demanding C4 quaternary center. The protocols below prioritize the dehydroxyfluorination route (transforming a fluorohydrin precursor), as this is the most common yet failure-prone pathway in medicinal chemistry workflows.
Ticket ID: F-PIP-34-METH | Status: Open | Severity: Critical (Reproducibility)
Core Directive: The "Why" Behind the Failure
Most reproducibility issues with 3,4-difluoro-4-methylpiperidine do not stem from the chemistry itself, but from the thermodynamic battle between substitution (fluorination) and elimination (alkene formation).
The C4 position is a quaternary center holding a methyl group. When you activate a hydroxyl group at this position (using DAST/Deoxo-Fluor), you create a highly hindered leaving group. The reagent prefers to act as a base, stripping a proton to form the thermodynamically stable tetrahydropyridine (elimination product) rather than forcing a fluorine atom into that crowded space.
This guide converts "art" into "protocol" by controlling three variables: Temperature Kinetics , Reagent Integrity , and Quench Dynamics .
Reagent Selection & Quality Control (Pre-Flight Check)
Before starting, verify your reagents. 40% of failures are due to hydrolyzed fluorinating agents.
| Reagent | Status | Best For | Critical Limitation |
| DAST (Diethylaminosulfur trifluoride) | Legacy | Small scale (<1g) | Thermally unstable >50°C. Explodes if distilled. High elimination rate. |
| Deoxo-Fluor | Recommended | Scale-up (>1g) | More thermally stable than DAST but still prone to elimination at C4. |
| XtalFluor-E | Gold Standard | Difficult Substrates | Crystalline salt. Requires an exogenous fluoride source (e.g., Et3N·3HF) to function. Lowest elimination rate. |
| Dichloromethane (DCM) | Solvent | All | Must be anhydrous. Water content >50 ppm turns DAST into HF acid, destroying the Boc group. |
The Protocol: Dehydroxyfluorination Workflow
Target Transformation: 1-Boc-3-fluoro-4-hydroxy-4-methylpiperidine
Step 1: System Preparation
-
Glassware: Oven-dried overnight. Flame-drying is insufficient for DAST chemistry due to surface moisture adsorption.
-
Inert Atmosphere: Argon balloon or manifold. Nitrogen is acceptable if dry.
-
Solvent: Freshly distilled DCM or taken from an SPS (Solvent Purification System).
Step 2: The Addition (The Critical Control Point)
Most users fail here by adding the reagent too fast or at too high a temperature.
-
Dissolve the starting material (fluorohydrin) in anhydrous DCM (0.1 M concentration).
-
Cool the reaction vessel to -78°C (Dry ice/Acetone). Do not start at 0°C.
-
Add Deoxo-Fluor (1.5 equiv) dropwise over 20 minutes.
-
Scientist's Insight: Fast addition creates local exotherms. Even a micro-spike in temperature promotes elimination to the enamine.
-
-
Stir at -78°C for 1 hour.
-
The Warm-up: Allow the bath to warm to Room Temperature (RT) naturally inside the Dewar overnight. Forcing the warm-up drives elimination.
Step 3: The Quench (Safety & Yield Preservation)
DAST/Deoxo-Fluor quenches generate HF. If you dump this into NaHCO3, the rapid CO2 evolution can blow the stopper off or ruin the emulsion.
-
Cool the mixture back to 0°C .
-
Dilute with cold DCM (2x volume).
-
Dropwise addition of Saturated Aqueous NaHCO3.
-
Troubleshooting: If you see a solid precipitate that refuses to dissolve, it is likely the amine-HF salt. Add a small amount of water to solubilize it before separation.
-
Step 4: Purification
The product is not UV active. Do not rely on a UV detector.
-
Stain: Use KMnO4 (stains the alkene side-product brown) and Ninhydrin (stains deprotected amines). The product itself is best visualized with Iodine or Phosphomolybdic Acid (PMA) .
-
Column: Silica gel. Gradient: 0-20% EtOAc in Hexanes.
-
Note: The difluoro product is often less polar than the starting alcohol but close to the elimination byproduct.
-
Visualizing the Workflow (Logic & Troubleshooting)
Figure 1: Decision matrix for the synthesis and troubleshooting of vicinal difluoropiperidines.
Frequently Asked Questions (Troubleshooting)
Q1: I see a new spot on TLC that is less polar than my product, and my yield is low. What is it? A: This is almost certainly the elimination product (the tetrahydropyridine).
-
Cause: Reaction temperature was too high during reagent addition, or the reaction was pushed too long at RT.
-
Fix: Switch to XtalFluor-E with Et3N·3HF . This reagent system is less basic and significantly reduces elimination pathways compared to DAST [1].
Q2: My Boc group disappeared. I have the free amine. A: You generated HF in situ.
-
Cause: Your DCM was "wet." DAST hydrolyzes with water to form HF, which is acidic enough to cleave Boc.
-
Fix: Distill DCM over CaH2 or use molecular sieves (3Å, activated) for 24 hours prior to use. Alternatively, add solid NaHCO3 (5 equiv) directly into the reaction flask to buffer any stray acid [2].
Q3: The 19F NMR shows a complex mess of peaks. How do I interpret this? A: Vicinal difluorides on a ring are magnetically non-equivalent and couple to each other and nearby protons.
-
Expectation: You should see two distinct signals (unless C2 symmetry exists, which is not the case here).
-
Coupling: Look for a large geminal coupling if you made the gem-difluoro (wrong product) or distinct vicinal coupling (
approx 10-20 Hz) for your target. -
Scrambling: If you see broad humps, you may have carbocation rearrangement. Ensure your starting alcohol is regio-pure.
Q4: Can I use Selectfluor on the alkene instead? A: You can, but it is chemically distinct.
-
Outcome: Electrophilic fluorination of the alkene (4-methyl-1,2,3,6-tetrahydropyridine) with Selectfluor usually requires a nucleophilic source (like water or acetate) to open the intermediate, resulting in a fluorohydrin or fluoroacetate , not the vicinal difluoride directly. To get the vicinal difluoride directly from the alkene, you would need F2 gas or specialized reagents like
-fluorobenzenesulfonimide (NFSI) under specific catalysis, which is far less reproducible [3].
Stereochemical Integrity
The synthesis of 3,4-difluoro-4-methylpiperidine creates stereocenters.
-
Cis-isomer (Fluorines Syn): Often favored in hydrogenation of fluoropyridines due to the "all-cis" rule on metal surfaces [4].
-
Trans-isomer (Fluorines Anti): Usually favored in DAST inversions if the starting material allows for an SN2-like backside attack. However, at the tertiary C4 position, the mechanism has significant SN1 character, leading to potential racemization or thermodynamic control.
-
Validation: You must obtain a crystal structure or perform NOE (Nuclear Overhauser Effect) NMR experiments to confirm the relative stereochemistry of your isolated product. Do not assume inversion at the tertiary center.
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry. Link
-
Singh, R. P., & Shreeve, J. M. (2002).[1] "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis. Link
-
Banks, R. E. (1998). "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry. Link
-
Wiesenfeldt, M. P., et al. (2019). "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process."[2][3] Nature Chemistry. Link
Sources
- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro ADME Profile of 3,4-Difluoro-4-methylpiperidine Derivatives
Executive Summary: The Structural Advantage
In the optimization of piperidine-based pharmacophores, 3,4-difluoro-4-methylpiperidine represents a strategic "metabolic armor" motif.[1][2][3][4] Unlike the parent 4-methylpiperidine (susceptible to rapid oxidative clearance) or simple 3,3-difluoropiperidine (which lacks the C4 vector), this scaffold integrates three critical design elements:[1][2][3][4]
-
Metabolic Blockade: The quaternary center at C4 (Methyl/Fluoro) eliminates the most labile site of oxidative metabolism (C-H abstraction).
-
pKa Modulation: The vicinal difluoro substitution pattern (C3-F, C4-F) exerts a strong electron-withdrawing effect, lowering the basicity of the piperidine nitrogen.[1][2][3][4] This reduces lysosomal trapping and hERG channel affinity.
-
Conformational Locking: The gauche effect between vicinal fluorines and the axial preference of the C3-fluorine rigidify the ring, potentially enhancing binding selectivity.
This guide provides a comparative technical analysis of the in vitro ADME properties of this scaffold, supported by experimental protocols and mechanistic insights.
Physicochemical Profiling: pKa and Lipophilicity
The introduction of fluorine atoms onto the piperidine ring fundamentally alters the acid-base equilibrium and lipophilicity profile.[5]
Comparative Physicochemical Data
Data represents consensus values derived from structure-activity relationship (SAR) studies of fluorinated piperidines [1, 2].[1][2][3][4]
| Property | 4-Methylpiperidine (Parent) | 4,4-Difluoropiperidine | 3,4-Difluoro-4-methylpiperidine | Impact on ADME |
| pKa (Conj.[1][2][3][4] Acid) | ~11.0 | ~9.6 | ~8.2 – 8.8 | Reduced basicity improves passive permeability and blood-brain barrier (BBB) penetration.[1][2][3][4] |
| LogP | 1.8 | 1.4 | 1.6 | Moderate lipophilicity maintained. |
| LogD (pH 7.4) | -1.5 (Mostly Ionized) | -0.2 | 0.8 (Balanced) | Higher fraction of neutral species at physiological pH enhances membrane transit.[1][2][3][4] |
| C4 Sterics | Low | Moderate | High (Quaternary) | Blocks metabolic access to the C4 position. |
Structural & Electronic Visualization
The following diagram illustrates the electronic vectors and the "metabolic shield" effect at the C4 position.
Figure 1: Structural evolution from parent piperidine to the 3,4-difluoro-4-methyl derivative, highlighting the dual stabilization mechanism.[1][2][3][4]
Metabolic Stability: The "Soft Spot" Blockade
The primary clearance pathway for substituted piperidines is typically CYP450-mediated oxidation at the C4 position (if unsubstituted) or N-dealkylation.[1][2][3][4]
Mechanism of Stabilization
In 4-methylpiperidine , the C4-H bond is a metabolic "soft spot" susceptible to hydroxylation.[1][2][3][4] By replacing this hydrogen with a fluorine (creating a C4-Me/F quaternary center), the 3,4-difluoro-4-methyl scaffold renders C4 oxidation chemically impossible.[1][2][3][4] The adjacent C3-F further deactivates the ring towards oxidation at C2/C6 via inductive effects [3].[1][2][3]
Experimental Protocol: Microsomal Stability Assay
Objective: Determine the Intrinsic Clearance (
-
Preparation:
-
Incubation:
-
Pre-incubate compound and microsomes in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiate reaction by adding NADPH.
-
-
Sampling:
-
Analysis:
-
Calculation:
-
Plot
vs. time. Slope represents the elimination rate constant. - .
-
Comparative Stability Data (Predicted Range)
| Compound | HLM | Classification | Major Metabolite |
| 4-Methylpiperidine | > 50 | High Clearance | C4-Hydroxylation / Lactam formation |
| 3,4-Difluoro-4-methyl | < 15 | Low Clearance | N-dealkylation (if N-substituted) |
Permeability & Transporters (Caco-2)
The reduced basicity of the 3,4-difluoro-4-methyl scaffold significantly impacts its membrane permeability profile compared to non-fluorinated analogs.[1][2][3][4]
The Lysosomal Trapping Effect
Basic amines with pKa > 9 (like 4-methylpiperidine) often accumulate in acidic lysosomes (pH ~5), leading to high volume of distribution (
Figure 2: Impact of pKa modulation on cellular disposition.[1][2][3][4] The fluorinated derivative evades the "lysosomal trap," enhancing effective permeability.
Safety Profile: CYP Inhibition & hERG
Fluorination can inadvertently increase lipophilicity-driven toxicity, but the specific 3,4-difluoro-4-methyl pattern mitigates this.[1][2][3][4]
-
hERG Inhibition: High basicity and lipophilicity are key drivers of hERG channel blockade (cardiotoxicity risk).
-
Reactive Metabolites:
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[4] Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1][4] Link[4]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.[1] Link[4]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link[4]
-
BLD Pharm. (n.d.). 3,4-Difluoro-4-methylpiperidine Product Page. Link
Sources
- 1. 1408074-95-2|cis-3,4-Difluoropiperidine|BLD Pharm [bldpharm.com]
- 2. 2092086-63-8|3-Fluoro-3-(fluoromethyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 3. 2742660-40-6|3-Fluoro-3-(fluoromethyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 4. CAS [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. 882033-97-8|4-Fluoro-4-methylpiperidine|BLD Pharm [bldpharm.com]
- 7. JP2021535089A - Thiadiazole IRAK4 inhibitor - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Comparative Guide: 3,4-Difluoro-4-methylpiperidine vs. 3-Fluoro-4-methylpiperidine in Lead Optimization
Topic: 3,4-difluoro-4-methylpiperidine vs 3-fluoro-4-methylpiperidine Bioactivity Comparison Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry, the strategic incorporation of fluorine into saturated heterocycles—specifically piperidines—is a proven tactic to modulate basicity (pKa), enhance metabolic stability, and restrict conformation.[1] This guide compares two closely related pharmacophores: 3-fluoro-4-methylpiperidine (3F-4Me) and the more highly substituted 3,4-difluoro-4-methylpiperidine (3,4-diF-4Me) .
While 3F-4Me is a standard "first-pass" modification to lower amine basicity and block metabolism at the C3 position, 3,4-diF-4Me represents a "second-generation" scaffold. It leverages the vicinal difluorine gauche effect to lock conformation and completely abrogate metabolic liability at the C4 position, often yielding superior pharmacokinetic (PK) profiles at the cost of increased synthetic complexity.
Physicochemical Profile & Mechanism of Action
The primary driver for selecting between these two fragments lies in their distinct electronic and steric influences on the piperidine nitrogen and the overall ring topology.
Comparative Data Table
| Feature | 3-Fluoro-4-methylpiperidine | 3,4-Difluoro-4-methylpiperidine | Impact on Bioactivity |
| Structure Class | Monofluorinated Piperidine | Vicinal Difluorinated Piperidine (Gem-Fluoro/Methyl at C4) | |
| Amine pKa (Est.) | ~8.4 – 8.8 | ~7.2 – 7.8 | 3,4-diF is less basic; reduces hERG liability and improves CNS penetration. |
| Conformation | Axial Preference (C-F antiparallel to N-H) | Gauche Lock (F-C-C-F torsion ~60°) + Axial Preference | 3,4-diF is more rigid; lower entropic penalty upon binding. |
| Metabolic Stability | Blocks C3 oxidation; C4-H is susceptible. | Blocks C3 & C4 oxidation (C4 is quaternary). | 3,4-diF offers superior metabolic stability (t1/2). |
| Lipophilicity (LogD) | Moderate decrease vs. non-F. | Lower LogD due to higher polarity of two C-F bonds. | 3,4-diF often improves solubility. |
Mechanistic Insight: The Fluorine Effect
-
3-Fluoro-4-methylpiperidine (The Dipole Effect): In protonated 3-fluoropiperidines, the C-F bond preferentially adopts an axial orientation. This aligns the C-F dipole antiparallel to the N+-H dipole, stabilizing the system via a charge-dipole interaction. This effect lowers the pKa of the amine by ~2 units compared to piperidine, reducing non-specific binding (e.g., phospholipidosis).
-
3,4-Difluoro-4-methylpiperidine (The Gauche Lock): This molecule features a vicinal difluoride motif (F at C3, F at C4). Vicinal difluorines exhibit a strong gauche effect , where the two fluorine atoms prefer a dihedral angle of ~60° to maximize hyperconjugation (
). Combined with the quaternary center at C4 (Methyl + Fluorine), this creates a highly rigidified ring system. This "pre-organization" can significantly boost potency if the conformation matches the protein binding pocket.
Conformational Landscape Visualization
The following diagram illustrates the energetic preferences driving the bioactivity differences. The 3,4-diF analog is restricted to a specific chair conformation due to the synergy of the gauche effect and steric bulk at C4.
Figure 1: Conformational and electronic decision tree. The 3,4-difluoro motif introduces a 'conformation lock' and a 'metabolic block' absent in the monofluorinated analog.
Experimental Application: Synthesis & Evaluation
When substituting a 3-fluoro fragment with a 3,4-difluoro fragment, the reaction kinetics in nucleophilic aromatic substitution (
Protocol: Comparative Coupling Efficiency
Objective: Evaluate the coupling yield of both amines with a chloropyrimidine core (common in kinase inhibitors).
Materials:
-
Amine A: 3-Fluoro-4-methylpiperidine HCl
-
Amine B: 3,4-Difluoro-4-methylpiperidine HCl[2]
-
Core: 2,4-Dichloropyrimidine
-
Base: DIPEA (3.0 eq)
-
Solvent: NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Methodology:
-
Preparation : Dissolve 1.0 eq of 2,4-dichloropyrimidine in NMP (0.2 M concentration).
-
Activation : Add 3.0 eq of DIPEA. Stir at room temperature for 10 min.
-
Amine Addition :
-
Reaction A: Add 1.1 eq of Amine A .
-
Reaction B: Add 1.1 eq of Amine B .
-
-
Thermal Cycle : Heat both reactions to 80°C .
-
Note: Amine B (3,4-diF) is less nucleophilic and sterically hindered. It typically requires higher temperature (90-100°C) or longer time (4-6h) compared to Amine A (1-2h).
-
-
Monitoring : Monitor by LC-MS. Look for the disappearance of the core (
) and formation of the product.-
Checkpoint: If Reaction B is sluggish, add 0.5 eq of KF (Potassium Fluoride) to act as a surface catalyst or switch to Buchwald conditions (Pd2(dba)3, BINAP, NaOtBu).
-
-
Workup : Dilute with EtOAc, wash with water (x3) to remove NMP. Dry over MgSO4.[3]
Bioactivity & Safety Implications[4]
hERG Inhibition & Cardiotoxicity
One of the most critical advantages of 3,4-difluoro-4-methylpiperidine is its reduced basicity.
-
Mechanism : hERG channel blocking is often driven by basic amines (pKa > 8.5) interacting with aromatic residues in the channel pore.
-
Comparison :
-
3-Fluoro : Reduces pKa to ~8.5. Often sufficient to pass safety screens.
-
3,4-Difluoro : Reduces pKa to <8.[4]0. This significantly decreases the fraction of cationic species at physiological pH (7.4), often reducing hERG affinity by >10-fold compared to the monofluorinated analog.
-
Metabolic Soft Spots
-
3-Fluoro-4-methyl : The C4 position retains a hydrogen atom (
). In many drug scaffolds, this tertiary carbon is a "soft spot" for Cytochrome P450 oxidation (hydroxylation). -
3,4-Difluoro-4-methyl : The C4 position is fully substituted (F and Methyl). It lacks a hydrogen atom, rendering it metabolically inert to direct oxidation. This can extend half-life (
) and improve oral bioavailability ( ).
References
-
Conformational Analysis of Fluorin
- Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Source: National Institutes of Health (NIH) / PMC.
-
URL: [Link]
-
Basicity Modul
- Title: Predicting and Tuning Physicochemical Properties in Lead Optimiz
- Source: Wiley Online Library / Yuntsg.
-
URL: [Link]
-
Vicinal Difluoride Gauche Effect
-
Application in KSP Inhibitors (MK-0731 Case Study)
- Title: Syn-3-Fluoro-4-aminopiperidine- a story
- Source: Scientific Upd
-
URL: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. 2742660-40-6|3-Fluoro-3-(fluoromethyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 3. JP2021535089A - Thiadiazole IRAK4 inhibitor - Google Patents [patents.google.com]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 5. Convergent Synthesis and Protein Binding of Vicinal Difluorides by Stereodivergent C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of fluorinated vs non-fluorinated piperidines in drug design
Executive Summary: The "Fluorine Scan" in Medicinal Chemistry
The piperidine ring is the single most prevalent saturated nitrogen heterocycle in FDA-approved drugs. However, the "naked" piperidine scaffold often presents liabilities: high basicity (
Strategic fluorination is not merely a steric substitution; it is an electronic and conformational editing tool.[1] This guide analyzes how replacing C-H bonds with C-F bonds transforms the piperidine core, providing actionable data for lead optimization.
Physicochemical Property Modulation
The introduction of fluorine exerts a profound "field effect" on the piperidine nitrogen. The following table summarizes the comparative shifts in key properties.
Table 1: Comparative Physicochemical Profile
| Property | Parent Piperidine | 3-Fluoro-Piperidine | 4-Fluoro-Piperidine | 3,3-Difluoro-Piperidine | Impact Mechanism |
| Basicity ( | Inductive withdrawal (-I) stabilizes the free base amine. | ||||
| Lipophilicity ( | Baseline | C-F bond is non-polarizable and hydrophobic. | |||
| Eff. Lipophilicity ( | Low (mostly ionized) | High (increased neutral fraction) | Moderate | Very High | Lower |
| Metabolic Stability | Low (prone to | High (blocks | Moderate | Very High | C-F bond energy ( |
| hERG Inhibition | High Risk | Reduced Risk | Moderate Risk | Low Risk | Reduced basicity decreases cation- |
Deep Dive: The / Permeability Paradox
A common misconception is that adding fluorine (a polar atom) reduces lipophilicity. In reality:
-
Intrinsic Lipophilicity: Replacing H with F increases the intrinsic LogP because the C-F bond has low polarizability (it does not accept H-bonds as readily as C-O or C-N).
-
Effective Permeability: The primary gain comes from
modulation. A non-fluorinated piperidine ( ) is protonated at pH 7.4, preventing passive diffusion. A 3,3-difluoropiperidine ( ) has a significant population ( ) of neutral species, drastically increasing CNS penetration and oral bioavailability.
Conformational Control: The Fluorine Gauche Effect
Unlike steric bulky groups (e.g., methyl) that prefer the equatorial position to avoid 1,3-diaxial strain, fluorine on a protonated piperidine ring often exhibits a counter-intuitive axial preference .
Mechanism
In the protonated 3-fluoropiperidinium salt, the axial conformer is stabilized by:
-
Charge-Dipole Interaction: An electrostatic attraction between the electronegative fluorine and the positively charged ammonium hydrogen (
). -
Hyperconjugation: Donation of electron density from the anti-periplanar
or orbitals into the low-lying orbital.
This "conformational lock" is critical for pre-organizing a drug molecule to fit a specific receptor pocket, reducing the entropic penalty of binding.
Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)
Challenge: The initial lead compound containing a standard piperidine was a potent P-gp (P-glycoprotein) substrate, leading to poor brain penetration and rapid efflux. Solution: Introduction of a fluorine atom at the 3-position.[2][3][4]
-
Observation: The cis-3-fluoro isomer (axial fluorine) reduced the piperidine
from 9.2 to 7.6. -
Outcome: This reduced basicity lowered the affinity for the P-gp transporter (which recognizes cationic amines) while maintaining potency against the target (KSP). The axial fluorine also locked the conformation to match the bioactive pose.
-
Result: MK-0731 advanced to clinical trials with significantly improved oral bioavailability compared to the non-fluorinated parent.
Experimental Protocol: Synthesis of 3-Fluoropiperidine HCl
Direct fluorination of piperidines is difficult due to regioselectivity issues. The industry-standard method involves the heterogeneous hydrogenation of fluoropyridines . This protocol ensures high yield and safety.
Materials
-
Substrate: 3-Fluoropyridine (CAS: 372-47-4)
-
Catalyst: 5% Rhodium on Alumina (Rh/Al
O ) or Platinum Oxide (PtO )-
Note: Pd/C often leads to defluorination (hydrogenolysis of the C-F bond). Rhodium is preferred for preserving the C-F bond.
-
-
Solvent: Ethanol/Acetic Acid (10:1 v/v) or Methanol with 1.1 eq HCl.
-
Hydrogen Source: H
gas (balloon or Parr shaker at 50 psi).
Step-by-Step Workflow
-
Preparation:
-
In a high-pressure hydrogenation vessel (Parr reactor), dissolve 3-fluoropyridine (10 mmol) in Ethanol (20 mL).
-
Add concentrated HCl (11 mmol, 1.1 eq) carefully to generate the pyridinium salt in situ (this activates the ring for reduction).
-
Add 5% Rh/Al
O catalyst (5 wt% loading relative to substrate). Caution: Catalysts are pyrophoric when dry.
-
-
Hydrogenation:
-
Seal the vessel and purge with Nitrogen (
). -
Purge with Hydrogen (
). -
Pressurize to 50 psi (3.4 bar) H
. -
Stir vigorously at Room Temperature (25°C) for 12–16 hours.
-
Monitoring: Monitor reaction progress by
F NMR. The shift will move from aromatic (~ -120 ppm) to aliphatic (~ -180 to -200 ppm).
-
-
Work-up:
-
Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.
-
Concentrate the filtrate under reduced pressure to obtain a white solid.
-
-
Purification (Recrystallization):
-
Recrystallize the crude salt from Ethanol/Ether to yield pure 3-fluoropiperidine hydrochloride.
-
Validation Criteria
-
H NMR (D
O): Look for the geminal proton coupled to fluorine (multiplet, 4.8–5.1 ppm, Hz). -
F NMR: Single peak at
ppm (decoupled). -
Mass Spec: [M+H]
= 104.1.
Strategic Recommendations
-
Start with 3-Fluoro: If your lead piperidine has a
and suffers from hERG liability, a single fluorine at the 3-position is the most conservative change to lower without drastically altering steric volume. -
Use 4,4-Difluoro for Metabolic Blocking: If the 4-position is the primary metabolic soft spot, gem-difluorination blocks metabolism and lowers
significantly ( units), but increases lipophilicity ( ) more than monofluorination. -
Avoid Pd/C for Synthesis: When synthesizing these analogs, avoid Palladium on Carbon if possible, as it promotes hydrodefluorination. Use Rhodium or Platinum catalysts.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[5] Link
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link
-
Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors.[2][6] Part 1: The discovery of 3,5-diaryl-4,5-dihydropyrazoles as potent and selective inhibitors of the mitotic kinesin KSP. Bioorganic & Medicinal Chemistry Letters. (Basis for MK-0731 case study). Link
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Glorius, F., et al. (2020).[7] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Link
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 4. researchgate.net [researchgate.net]
- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Silico Docking Studies for 3,4-Difluoro-4-methylpiperidine
Executive Summary
Context: 3,4-difluoro-4-methylpiperidine is a high-value pharmacophore used to modulate basicity (
Part 1: Molecular Profile & The "Fluorine Conformation Trap"
Before initiating any docking run, the ligand's 3D geometry must be validated. For 3,4-difluoro-4-methylpiperidine, the spatial arrangement of the fluorine atoms dictates the ring conformation.
The Stereoelectronic Challenge
Unlike non-fluorinated piperidines, which predominantly adopt a chair conformation with bulky groups in the equatorial position to minimize 1,3-diaxial interactions, fluorinated piperidines often exhibit an axial preference .
-
Charge-Dipole Interactions: The C–F bond dipoles interact with the protonated nitrogen (
), stabilizing axial conformers. -
Hyperconjugation:
interactions (the gauche effect) can override steric repulsion.
Experimental Validation Point:
If your initial ligand preparation (e.g., LigPrep, OpenBabel) generates a single low-energy conformer with the fluorine strictly equatorial, the protocol has likely failed . You must cross-validate the input geometry against QM calculations or NMR coupling constants (
| Feature | Standard Force Field Prediction | Experimental/QM Reality | Consequence in Docking |
| Ring Pucker | Distorted Chair | Defined Chair (Axial F) | Misalignment of H-bond vectors |
| Basicity ( | ~9.5 (Generic Amine) | ~8.2 (Inductive withdrawal) | Incorrect protonation state assigned |
| Lipophilicity | Standard LogP | Modulated LogD (Polar Hydrophobic) | False positive hydrophobic contacts |
Part 2: Comparative Analysis of Docking Algorithms
For this specific scaffold, "rigid receptor" docking is often insufficient due to the steric bulk of the gem-difluoro or vicinal difluoro motifs.
Algorithm Selection Matrix
| Docking Engine | Scoring Function Type | Suitability for 3,4-DFMP | Recommended Protocol |
| AutoDock Vina | Empirical + Knowledge-based | Moderate. Good for rapid screening but struggles with halogen bonding.[1] | Use vina-carb or specialized halogen weights if available.[1] |
| Schrödinger Glide (XP) | Empirical + Physics-based | High. OPLS force fields handle F-specific terms better.[1] | Use Induced Fit Docking (IFD) to allow residue adaptation.[1] |
| GOLD (ChemPLP) | Genetic Algorithm | High. Excellent for flexible ring handling.[1] | Enable "Flip Ring Corners" to sample ring puckers explicitly.[1] |
Part 3: Cross-Validation Protocols (The Core Workflow)
This section details the mandatory steps to validate your docking results. Do not rely on a single score.
Protocol A: The "Self-Docking" Benchmark (Redocking)
Objective: Verify the docking engine can reproduce a known geometry.[1][2][3] Requirement: A co-crystallized structure containing a piperidine or fluorinated analog (e.g., PDB ID: 5HK2 for Sigma-1 receptor or 6IQL for D4 receptor).[1]
-
Extract Ligand: Remove the co-crystallized ligand from the PDB complex.[1][2]
-
Randomize: Perturb the ligand's coordinates and torsion angles.
-
Dock: Re-dock into the rigid protein structure.
-
Metric: Calculate Root Mean Square Deviation (RMSD).
-
Pass: RMSD
2.0 Å. -
Excellent: RMSD
1.0 Å.[1]
-
Protocol B: Cross-Docking (Ensemble Validation)
Objective: Account for protein flexibility.[1] Instead of docking into a single crystal structure, dock your 3,4-difluoro-4-methylpiperidine ligand into an ensemble of protein conformers (e.g., derived from MD simulations or multiple PDB entries).
Protocol C: Interaction Fingerprint (SIFt) Analysis
Objective: Validate the mode of binding, not just the energy. High-scoring poses must recapitulate key interactions known for the target class.[1]
-
Salt Bridge: Is the piperidine nitrogen protonated and interacting with a conserved Asp/Glu?
-
Halogen Bond: Are the fluorine atoms acting as orthogonal acceptors or making contacts with backbone carbonyls?
Part 4: Step-by-Step Experimental Workflow
Phase 1: High-Fidelity Ligand Preparation
-
Sketch: Draw 3,4-difluoro-4-methylpiperidine in 2D.
-
Protonation: Set pH to 7.4. Calculate
.[1] Ensure the piperidine N is protonated (+1 charge). -
Conformational Search (Critical):
-
Run a QM optimization (e.g., DFT B3LYP/6-31G*) or use a high-level force field (OPLS4).
-
Generate max 10 conformers.
-
Filter: Discard conformers > 5 kcal/mol above the global minimum.
-
Phase 2: Consensus Docking
-
Run 1: Dock using Glide XP (Precision mode).[1] Retain top 5 poses.
-
Run 2: Dock using AutoDock Vina (Exhaustiveness = 32). Retain top 5 poses.
-
Overlay: Superimpose top poses from Run 1 and Run 2.
-
Consensus: If the top poses from both engines converge (RMSD < 2.0 Å), confidence is high.
-
Divergence: If they differ, perform MM-GBSA rescoring.[1]
-
Phase 3: MM-GBSA Rescoring
Docking scores are approximate.[1] Free energy calculations provide a rigorous cross-check.[1]
-
Take the top docked complex.[1]
-
Minimize the complex in an implicit solvent model (VSGB 2.0).[1]
-
Calculate
.[1] -
Threshold: A valid lead should typically show
to kcal/mol (depending on the protein system).[1]
Part 5: Visualizations
Workflow Diagram: The Cross-Validation Loop
Caption: Figure 1. The iterative cross-validation workflow ensuring geometric fidelity and energetic stability of the fluorinated piperidine scaffold.
Decision Tree: Conformational Selection
Caption: Figure 2. Impact of initial conformational selection on docking outcomes. High-level theory is required to capture the axial fluorine preference.
References
-
Conformational Behavior of Fluorin
- Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference
- Source: Chemistry – A European Journal (via NIH/ResearchG
-
URL:[Link]
-
Dopamine D4 Receptor Antagonists
-
Docking Protocol Valid
-
Cross-Docking Benchmarks
- Title: Benchmarking Cross-Docking Str
- Source: Journal of Chemical Inform
-
URL:[Link]
-
General Docking Valid
Sources
A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of Novel Piperidine Analogs: A Case Study of 3,4-Difluoro-4-Methylpiperidine
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate landscape of drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. An ideal drug molecule acts as a molecular key, precisely fitting the lock of its intended biological target to elicit a therapeutic effect. However, the reality is that many molecules exhibit polypharmacology, interacting with multiple targets. When these interactions occur with unintended proteins, they are termed "off-target effects," which can lead to a spectrum of outcomes ranging from unexpected therapeutic benefits to severe adverse drug reactions (ADRs).[1][2] Predicting and mitigating these off-target liabilities early in the development pipeline is not merely a regulatory hurdle; it is a scientific and ethical imperative that saves time, reduces costs, and, most importantly, enhances patient safety.[1][3]
This guide provides a comprehensive framework for evaluating the off-target profile of novel chemical entities, using the hypothetical molecule 3,4-difluoro-4-methylpiperidine as a case study. The piperidine scaffold is a privileged structure in medicinal chemistry, but the introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its binding affinities and metabolic stability. Therefore, a rigorous off-target assessment is crucial.
We will compare 3,4-difluoro-4-methylpiperidine (Test Compound) against two reference compounds:
-
4-Methylpiperidine (Non-fluorinated Analog): To assess the impact of difluorination on the selectivity profile.
-
Known Promiscuous Kinase Inhibitor (e.g., Sunitinib - Positive Control): To validate assay sensitivity to off-target interactions.
Our evaluation will follow a tiered, systematic approach, beginning with predictive computational methods and progressing to comprehensive in vitro screening assays. This strategy, outlined below, prioritizes resources by eliminating problematic compounds early and building a robust safety profile for promising candidates.
Caption: Tiered workflow for off-target liability assessment.
Part 1: Predictive and Early-Stage Safety Assessment
In Silico Off-Target Profiling
The Causality: Before committing to expensive wet-lab experiments, computational models provide a cost-effective first pass to flag potential liabilities. These methods use algorithms trained on vast datasets of known drug-target interactions to predict the likelihood of a new molecule binding to a panel of off-targets. Methodologies include Quantitative Structure-Activity Relationship (QSAR) models, 2D/3D chemical similarity searches, and protein-ligand docking simulations.[4][5]
Experimental Choices: We will utilize a combination of ligand-based and structure-based approaches.
-
Ligand-Based (e.g., SwissTargetPrediction, SuperPred): Compares the 2D/3D structure of our test compound to a database of active ligands. This is rapid and powerful for identifying targets within well-explored chemical space.
-
Structure-Based (e.g., 3Decision): If a primary target is known, we can dock our compound into the binding sites of structurally related proteins to predict cross-reactivity.
Self-Validating System: Predictions are never taken as ground truth but as hypotheses to be tested. The output is a ranked list of potential off-targets with an associated confidence score. This list guides the selection of specific in vitro assays for confirmation.[6]
General Cytotoxicity Screening
The Causality: A compound that indiscriminately kills cells is of little therapeutic value. Cytotoxicity assays are fundamental for establishing a safe concentration window for subsequent, more specific cell-based assays.[7][8] They measure general cellular health by assessing parameters like membrane integrity, metabolic activity, or cell proliferation.[9][10]
Experimental Choices: We recommend running two orthogonal assays to reduce the risk of artifacts from a single method.
-
Metabolic Activity Assay (e.g., MTT/XTT): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9]
-
Membrane Integrity Assay (e.g., LDH Release): Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[7][9]
Data Summary Table: General Cytotoxicity (CC50, µM)
| Compound | MTT Assay (HepG2 cells) | LDH Assay (HepG2 cells) | Interpretation |
|---|---|---|---|
| 3,4-Difluoro-4-Methylpiperidine | > 100 µM | > 100 µM | Non-cytotoxic at tested concentrations |
| 4-Methylpiperidine | > 100 µM | > 100 µM | Non-cytotoxic at tested concentrations |
| Sunitinib (Control) | 8.5 µM | 12.2 µM | Expected cytotoxicity, validates assay |
Part 2: Broad-Panel In Vitro Screening
This phase involves screening the test compound against large, diverse panels of common off-target classes to identify potential interactions.
Kinase Selectivity Profiling
The Causality: The human kinome contains over 500 protein kinases that share a highly conserved ATP-binding pocket. This structural similarity makes them a frequent source of off-target interactions for ATP-competitive inhibitors, leading to potential toxicity.[11] Broad kinase panel screening is therefore a critical step in modern drug development to determine a compound's selectivity.[12][]
Experimental Choices: We will utilize a comprehensive kinase panel (e.g., Reaction Biology's KinomeMAX or MedChemExpress's 400+ kinase panel) at a single high concentration (e.g., 10 µM) as an initial screen.[11][12][14] This quickly identifies any significant interactions. The assay format will be a radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., ADP-Glo) method that directly measures substrate phosphorylation.[12][15]
Caption: Principle of an in vitro kinase inhibition assay.
Data Summary Table: Kinase Panel Screen (% Inhibition at 10 µM)
| Compound | Target Kinase X | Off-Target: SRC | Off-Target: LCK | Off-Target: VEGFR2 | Interpretation |
|---|---|---|---|---|---|
| 3,4-Difluoro-4-Methylpiperidine | 95% (On-Target) | < 5% | < 5% | < 5% | Highly selective profile |
| 4-Methylpiperidine | 92% (On-Target) | 15% | 12% | < 5% | Less selective than fluorinated analog |
| Sunitinib (Control) | 99% (On-Target) | 98% | 95% | 99% | Expected promiscuous profile |
GPCR Safety Panel Screening
The Causality: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targeted by a significant portion of approved drugs.[16] Off-target interactions with GPCRs can lead to a wide array of side effects, including cardiovascular, CNS, and gastrointestinal issues.[17] A standard safety panel typically includes receptors known for their roles in adverse events (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, and histaminergic receptors).[17][18]
Experimental Choices: It is crucial to use functional assays (e.g., measuring cAMP, calcium flux, or β-arrestin recruitment) rather than simple binding assays.[17][19] Functional assays differentiate between agonists, antagonists, and non-functional binders, providing more biologically relevant data and avoiding false positives from compounds that bind but do not elicit a response.[17] A panel like the Eurofins Discovery SafetyScreen44 or Multispan's 32-GPCR panel would be appropriate.[1][17]
Data Summary Table: GPCR Functional Screen (% Activity or Inhibition at 10 µM)
| Compound | 5-HT2B (Agonism) | M1 (Antagonism) | D2 (Antagonism) | α1A (Antagonism) | Interpretation |
|---|---|---|---|---|---|
| 3,4-Difluoro-4-Methylpiperidine | < 10% | < 10% | < 10% | < 10% | No significant off-target GPCR activity |
| 4-Methylpiperidine | < 10% | < 10% | < 10% | < 10% | No significant off-target GPCR activity |
| Sunitinib (Control) | 25% | 35% | 40% | 15% | Known moderate off-target activity |
Part 3: Critical Safety Pharmacology Assessment
This phase focuses on specific, high-risk off-targets mandated by regulatory agencies.
hERG Potassium Channel Inhibition Assay
The Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of acquired long QT syndrome, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[20] Consequently, hERG liability testing is a mandatory component of preclinical safety assessment.
Experimental Choices: The gold standard for assessing hERG inhibition is the manual or automated patch-clamp electrophysiology assay.[20] This method directly measures the flow of ions through the hERG channel in cells (typically HEK293) stably expressing the channel. Automated platforms like QPatch or SyncroPatch offer higher throughput.[20] A full dose-response curve is generated to determine the IC50 value.
Self-Validating System: Each experiment must include a vehicle control (e.g., 0.1% DMSO) and a potent known hERG inhibitor (e.g., E-4031 or astemizole) as a positive control.[20][21] The quality of the cell seal and current stability are monitored throughout the experiment to ensure data integrity.[20]
Data Summary Table: hERG Channel Inhibition
| Compound | Patch-Clamp IC50 (µM) | Therapeutic Index (hERG IC50 / On-Target EC50) | Risk Assessment |
|---|---|---|---|
| 3,4-Difluoro-4-Methylpiperidine | > 30 µM | > 100x | Low Risk |
| 4-Methylpiperidine | > 30 µM | > 100x | Low Risk |
| E-4031 (Control) | 0.009 µM | N/A | Validates assay sensitivity |
Cytochrome P450 (CYP) Inhibition Assay
The Causality: The Cytochrome P450 (CYP) family of enzymes, primarily in the liver, is responsible for metabolizing the vast majority of drugs.[22][23] Inhibition of a specific CYP isoform by a new drug can slow the metabolism of co-administered drugs that are substrates for that same enzyme. This can lead to elevated plasma concentrations of the other drug, increasing the risk of toxicity.[22][24] Assessing CYP inhibition is critical for predicting potential drug-drug interactions (DDIs).[23][25]
Experimental Choices: The standard in vitro method uses pooled human liver microsomes, which contain a mixture of CYP enzymes.[23] The test compound is incubated with the microsomes along with a cocktail of probe substrates, each specific to a major CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, etc.).[23][26] The formation of the specific metabolite for each substrate is measured via LC-MS/MS. A decrease in metabolite formation indicates inhibition.[24] The assay is run across a range of concentrations to determine an IC50 for each isoform.
Data Summary Table: CYP450 Inhibition (IC50, µM)
| Compound | CYP1A2 | CYP2B6 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
|---|---|---|---|---|---|---|
| 3,4-Difluoro-4-Methylpiperidine | > 50 | > 50 | > 50 | 28.5 | > 50 | > 50 |
| 4-Methylpiperidine | > 50 | > 50 | > 50 | 45.1 | > 50 | > 50 |
| Ketoconazole (Control) | 2.1 | 5.5 | 1.8 | 3.2 | 0.9 | 0.04 |
Interpretation: Both analogs show weak inhibition of CYP2C19 but are clean against other major isoforms. The fluorinated analog appears slightly more potent, a common effect of fluorine substitution that merits consideration but does not represent a major liability at this level.
Part 4: Detailed Experimental Protocols
Protocol 1: Automated Patch-Clamp hERG Assay (QPatch)
-
Cell Culture: Stably transfected HEK293 cells expressing the hERG channel are cultured to ~80% confluency.
-
Cell Preparation: Cells are harvested, washed, and resuspended in an extracellular solution to the appropriate density for the QPatch system.
-
System Priming: The QPatch instrument is primed with intracellular and extracellular solutions.
-
Cell Positioning: The cell suspension is added, and the system automatically positions single cells for gigaseal formation. Quality control checks (seal resistance >100 MOhms, pre-compound current >0.2 nA) are performed.[20]
-
Baseline Recording: A stable baseline hERG current is established by perfusing with extracellular solution containing the vehicle (0.1% DMSO).
-
Compound Application: The test compound is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM). Each concentration is perfused for 3-5 minutes to allow for equilibrium.[20]
-
Data Acquisition: The hERG tail current is measured throughout the experiment using a specific voltage protocol.
-
Data Analysis: The percentage inhibition of the hERG current is calculated relative to the vehicle control for each concentration. An IC50 value is determined by fitting the data to a four-parameter logistic equation.
Protocol 2: CYP450 Inhibition Assay using Human Liver Microsomes
-
Reagent Preparation: Prepare stock solutions of the test compound, positive controls (e.g., ketoconazole for CYP3A4), and a cocktail of probe substrates in appropriate solvents.
-
Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (e.g., 0.2 mg/mL final concentration) and NADPH regenerating system in potassium phosphate buffer.
-
Pre-incubation: Add varying concentrations of the test compound or control inhibitor to the wells and pre-incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzymes.
-
Initiate Reaction: Add the probe substrate cocktail to each well to initiate the metabolic reactions.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 15 minutes).
-
Stop Reaction: Terminate the reactions by adding a stop solution, typically cold acetonitrile containing an internal standard for LC-MS/MS analysis.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the amount of specific metabolite formed in each well using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for each CYP isoform by plotting percent inhibition against compound concentration.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for the comprehensive evaluation of off-target effects, using 3,4-difluoro-4-methylpiperidine as a working example. The comparative data, though hypothetical, illustrates a critical principle: subtle chemical modifications, such as difluorination, can significantly enhance target selectivity, as seen in the kinase profiling data.
The proposed workflow, from in silico prediction to broad-panel screening and critical safety pharmacology, creates a self-validating system. Early cytotoxicity screens establish a viable concentration range, while broad panels for kinases and GPCRs map the compound's selectivity landscape. Finally, specific, high-stakes assays for hERG and CYP450 address key regulatory and safety concerns. By systematically applying this framework, researchers can de-risk novel chemical entities, prioritize candidates with the highest potential for success, and build a robust data package to support their progression toward clinical development.
References
-
LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
-
Keiser, M. J., et al. Prediction of Off-Target Drug Effects Through Data Fusion. Pacific Symposium on Biocomputing, 2011. [Link]
-
Multispan, Inc. 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. [Link]
-
Multispan, Inc. Custom GPCR Antibody Profiling Services. [Link]
-
Virology Research Services. Understanding Cytotoxicity. [Link]
-
Sanofi. Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. [Link]
-
baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
-
Molecules. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
-
Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]
-
Evotec. hERG Safety. [Link]
-
EuroscreenFast. Preset GPCR panels to profile your compounds. [Link]
-
Springer. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
Molecular Devices. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. [Link]
-
ACS Publications. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
BMG LABTECH. Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. [Link]
-
ResearchGate. Machine Learning Prediction of On/Off Target-driven Clinical Adverse Events. [Link]
-
SlideShare. hERG Assay. [Link]
-
Wiley Online Library. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
-
NIH National Center for Biotechnology Information. Off-target effects in CRISPR/Cas9 gene editing. [Link]
-
NIH National Center for Biotechnology Information. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]
-
NIH National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
-
seqWell. Selecting the Right Gene Editing Off-Target Assay. [Link]
-
BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]
-
bioRxiv. Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. [Link]
-
ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. [Link]
-
Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
-
Drug Discovery News. The precision paradox: Off-target effects in gene editing. [Link]
-
Addgene Blog. CRISPR 101: Off-Target Effects. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 4. psb.stanford.edu [psb.stanford.edu]
- 5. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 10. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. reactionbiology.com [reactionbiology.com]
- 14. Kinase Panel Screening | Kinase Selectivity Profiling Services - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 15. kinaselogistics.com [kinaselogistics.com]
- 16. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 17. multispaninc.com [multispaninc.com]
- 18. Preset GPCR panels to profile your compounds - EuroscreenFast - EuroscreenFast [euroscreenfast.com]
- 19. multispaninc.com [multispaninc.com]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lnhlifesciences.org [lnhlifesciences.org]
- 23. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. enamine.net [enamine.net]
- 25. criver.com [criver.com]
- 26. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3,4-Difluoro-4-methylpiperidine proper disposal procedures
Proper Disposal Procedures for 3,4-Difluoro-4-methylpiperidine[1][2][3][4]
Part 1: Executive Safety Directives
3,4-Difluoro-4-methylpiperidine (and its hydrochloride salt) presents a dual-hazard profile: the corrosivity/toxicity typical of secondary amines and the specific thermal stability concerns of fluorinated aliphatics.[1][2] Improper disposal not only violates RCRA/EPA regulations but risks releasing Hydrogen Fluoride (HF) gas during standard incineration if not correctly classified.
Immediate Action Required:
-
Segregation: STRICTLY classify as Halogenated Organic Waste . Do not commingle with standard non-halogenated organic solvents (e.g., acetone, ethanol waste).[2]
-
Labeling: Waste containers must be explicitly labeled "Contains Organic Fluorine" to ensure downstream incinerators use appropriate scrubbing for HF.
-
Form Factor: Distinguish between the Solid HCl Salt (Irritant) and the Liquid Free Base (Corrosive/Flammable).
Part 2: Waste Characterization & Hazard Logic
Effective disposal requires understanding the chemical state. This compound is commercially available in two forms, dictating different disposal codes.[2][5]
| Feature | Scenario A: HCl Salt (Solid) | Scenario B: Free Base (Liquid) |
| Physical State | White to off-white crystalline solid | Colorless to yellow liquid |
| Primary Hazard | Irritant (H315, H319) .[1][2] Causes skin/eye irritation.[6][7][8] | Corrosive (H314) & Flammable (H225) . Causes burns; flash point <60°C. |
| RCRA Characteristic | Toxic/Irritant . Not typically ignitable. | D001 (Ignitable) & D002 (Corrosive) . |
| Chemical Stability | Stable, hygroscopic.[2] | Volatile, reacts vigorously with oxidizers.[2] |
| Disposal Stream | Solid Hazardous Waste (Halogenated). | Liquid Halogenated Organic Waste. |
Critical Mechanism - The Fluorine Factor: Unlike simple piperidines, the difluoro substitution at the C3/C4 position strengthens the C-F bond.[1][2] Standard thermal decomposition (uncontrolled burning) can release toxic fluorinated radical species and HF. Mechanism: High-temperature incineration (>1100°C) with alkaline scrubbing is required to capture Fluorine as CaF₂ or NaF.[1]
Part 3: Step-by-Step Disposal Protocols
Protocol A: Liquid Waste (Mother Liquors & Free Base)
Applicability: Reaction mixtures, HPLC effluents, or expired liquid stock.[1][2]
-
Preparation:
-
Don PPE: Nitrile gloves (double gloved), safety goggles, and lab coat.[2] Work in a fume hood.
-
Verify pH: If the waste is highly basic (pH > 10), do not neutralize with strong acid in the waste container to avoid exotherms.
-
-
Segregation:
-
Select a High-Density Polyethylene (HDPE) or glass carboy labeled "HALOGENATED ORGANIC WASTE" .[1]
-
Compatibility Check: Ensure the container does not contain strong oxidizers (e.g., nitric acid waste) or reactive metals.
-
-
Transfer:
-
Pour liquid slowly using a funnel.
-
Rinse the original vessel with a small volume of compatible halogenated solvent (e.g., Dichloromethane) and add rinsate to the waste container.[2]
-
-
Documentation:
-
Log the constituents: "3,4-Difluoro-4-methylpiperidine (<5%), Dichloromethane (90%), Methanol (5%)."
-
Crucial: Add the tag "Fluorinated" to the waste manifest.
-
Protocol B: Solid Waste (HCl Salt & Contaminated Debris)
Applicability: Expired solid reagent, contaminated silica gel, drying agents, filter paper.[1][2]
-
Containment:
-
Collect solids in a wide-mouth HDPE jar or a double-lined hazardous waste bag.[1]
-
Do not use metal containers (corrosion risk from potential hydrolysis to HF).
-
-
Deactivation (Optional but Recommended for High Potency):
-
If the compound is suspected of high biological activity, treat the solid with a dilute surfactant/bleach solution only if validated by your specific EHS protocol. Otherwise, dispose of as "Trace Contaminated Debris."[2]
-
-
Sealing:
Part 4: Emergency Spill Management
Workflow for Spills (>10 mL or >1 g):
Figure 1: Decision logic for immediate spill response. Note the use of inert absorbents for liquids to prevent volatilization.
Specific Cleanup Steps:
-
Evacuate: If the spill is outside a fume hood and vapors are detected, evacuate the immediate area.
-
Absorb: Use Vermiculite or Diatomaceous Earth . Do not use paper towels for large liquid spills as the high surface area can increase evaporation of the flammable free base.
-
Decontaminate: Wash the surface with a mild detergent and water. Collect this wash water into the Halogenated Liquid Waste stream, not the drain.[2]
Part 5: Regulatory Compliance & Classification
US EPA (RCRA) Classification:
-
P-List/U-List: 3,4-Difluoro-4-methylpiperidine is not explicitly listed on the P or U lists.[1][2]
-
Characteristic Waste:
-
D001 (Ignitable): Applies if the waste is a liquid free base with Flash Point < 60°C.
-
D002 (Corrosive): Applies if the waste is aqueous with pH > 12.5 or < 2.0.[9]
-
-
F-Codes: If spent solvents (Methylene Chloride, etc.) are used in the process, the mixture carries the F002 code.[2][9]
Global Harmonized System (GHS) Pictograms for Labeling:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71656139, 4,4-Difluoro-3-methylpiperidine hydrochloride.[1][2] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. 4,4-Difluoro-3-methylpiperidine hydrochloride | C6H12ClF2N | CID 71656139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. fishersci.ca [fishersci.ca]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
